6-Bromopyridine-2-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVBVFJHZEHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromopyridine-2-sulfonyl Fluoride (CAS 1934413-84-9): A Bifunctional SuFEx Hub
Technical Guide for Drug Discovery & Medicinal Chemistry
Part 1: Executive Summary & Chemical Architecture
6-Bromopyridine-2-sulfonyl fluoride is a specialized heteroaromatic building block that has gained prominence with the advent of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, this sulfonyl fluoride offers a unique balance of kinetic stability and latent reactivity.[1][2]
Its core value proposition lies in its bifunctionality :
-
The Sulfonyl Fluoride (-SO₂F): A "sleeping" electrophile stable to oxidation, reduction, and thermolysis, yet reactive toward specific nucleophiles (phenols, amines) under SuFEx activation.[1][3]
-
The Bromide (-Br): A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position.
This duality allows medicinal chemists to use the molecule as a "linchpin," sequentially installing complex pharmacophores on one end while retaining a covalent warhead or a click-handle on the other.
Chemical Identity Table[4]
| Property | Data |
| CAS Number | 1934413-84-9 |
| IUPAC Name | 6-Bromopyridine-2-sulfonyl fluoride |
| Molecular Formula | C₅H₃BrFNO₂S |
| Molecular Weight | 239.04 g/mol |
| Physical State | Typically a low-melting solid or viscous oil (Analog-based) |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO |
| Storage | Inert atmosphere, -20°C (Recommended to prevent slow hydrolysis) |
Part 2: Reactivity Profile & Mechanistic Logic
The utility of 6-bromopyridine-2-sulfonyl fluoride is defined by its ability to undergo orthogonal transformations. The pyridine ring creates an electron-deficient environment, enhancing the electrophilicity of both the sulfonyl group and the C-Br bond compared to benzene analogs.
1. The SuFEx Mechanism (S-F Bond)
The S-F bond is hypervalent sulfur(VI). It is resistant to nucleophilic attack by water at neutral pH due to the high bond dissociation energy (approx. 90 kcal/mol) and the tight shielding of the sulfur atom.
-
Activation: Reaction requires Lewis base catalysis (e.g., DBU, BTMG) or silicon activation (using silyl ethers).
-
Selectivity: It reacts preferentially with phenols (forming fluorosulfates) and primary amines (forming sulfonamides).
-
Covalent Inhibition: In biological systems, the -SO₂F group can specifically target nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) in protein binding pockets, making it a valuable warhead for Targeted Covalent Inhibitors (TCIs).
2. The Cross-Coupling Mechanism (C-Br Bond)
The bromine at the C6 position is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group.
-
Orthogonality: Crucially, the -SO₂F group is generally stable under standard Suzuki or Sonogashira coupling conditions (mild base, Pd catalyst, <100°C), allowing the bromide to be derivatized before the SuFEx click reaction.
Visualization: Reactivity Map
Figure 1: Functional map illustrating the orthogonal reactivity handles of the molecule.
Part 3: Synthesis & Manufacturing Protocols
While specific industrial batch records for CAS 1934413-84-9 are proprietary, the synthesis follows established protocols for heteroaromatic sulfonyl fluorides. The most robust route avoids the unstable sulfonyl chloride intermediate where possible or generates it in situ.
Recommended Protocol: Oxidative Chlorination-Fluorination
This method converts the corresponding thiol directly to the sulfonyl fluoride, minimizing handling of corrosive intermediates.
Precursor: 6-Bromopyridine-2-thiol (or 2-bromo-6-(benzylthio)pyridine).
Step-by-Step Methodology:
-
Oxidative Chlorination (In Situ):
-
Reagents: 6-Bromopyridine-2-thiol (1.0 eq), N-Chlorosuccinimide (NCS) (3.0 eq), HCl (2M) or Acetic Acid/Water.
-
Conditions: Stir at 0°C to 10°C. The thiol is oxidized to the sulfonyl chloride (-SO₂Cl).
-
Note: The pyridine ring nitrogen may be protonated, aiding solubility in aqueous acid.
-
-
Fluoride Exchange (The "KF" Step):
-
Reagents: Potassium Bifluoride (KHF₂) (saturated aqueous solution) or Potassium Fluoride (KF).
-
Procedure: Add the fluoride source directly to the reaction mixture.
-
Mechanism: The F⁻ anion displaces the Cl⁻. The driving force is the high bond energy of S-F vs S-Cl.[5]
-
Workup: Extract with Dichloromethane (DCM). Wash with brine. Dry over MgSO₄.
-
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate). Sulfonyl fluorides are typically stable on silica gel, unlike chlorides.
-
Visualization: Synthesis Workflow
Figure 2: One-pot oxidative chlorination-fluorination pathway.
Part 4: Applications in Drug Discovery[1][6][7]
1. Covalent Fragment Screening
This molecule serves as a "scout" fragment.
-
Workflow: The bromide end is coupled to a diversity element (e.g., a biaryl system). The resulting library is screened against a protein target.
-
Hit Identification: If the molecule binds, the -SO₂F warhead may react with a proximal nucleophile (e.g., Serine-195 in proteases), permanently labeling the protein. This is detected via Mass Spectrometry.
2. PROTACs (Proteolysis Targeting Chimeras)
The sulfonyl fluoride can act as the covalent anchor to the E3 ligase or the Target Protein.
-
Example: Conjugating the 6-bromo position to a Thalidomide analog (Cereblon binder) and using the -SO₂F to covalently lock onto a target protein that lacks deep binding pockets.
3. Late-Stage Functionalization
Because the S-F bond is stable, it can be carried through multi-step synthesis.
-
Protocol: Perform Suzuki coupling on the bromide first. Perform amide coupling or esterification elsewhere. Finally, activate the -SO₂F with a silyl ether to snap two complex fragments together (the "Click" step).
Part 5: Handling & Safety (E-E-A-T)
Warning: Sulfonyl fluorides are covalent modifiers.[1] While less reactive than acid halides, they can irreversibly inhibit enzymes if inhaled or absorbed.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: Always handle in a fume hood.
-
Decontamination: Spills should be treated with a solution of dilute NaOH and glycine (amine nucleophile) to quench the electrophile by converting it to the sulfonamide or sulfonate.
-
Storage: Store in glass or fluoropolymer containers. Avoid long-term storage in basic buffers, which may accelerate hydrolysis.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry.[6] Link
-
BenchChem. "6-Cyanopyridine-2-sulfonyl fluoride Synthesis & Properties." (Analogous synthesis protocols). Link
-
Enamine. "Aliphatic and Heteroaromatic Sulfonyl Fluorides for SuFEx Click Chemistry." Link
-
PubChem. "Pyridine-2-sulfonyl fluoride derivatives." National Library of Medicine. Link
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 3. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility & Handling of 6-Bromopyridine-2-sulfonyl fluoride
[1][2]
Executive Summary
6-Bromopyridine-2-sulfonyl fluoride (CAS: 1934413-84-9) is a specialized heterocyclic building block primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.[1][2] Its dual functionality—combining a reactive sulfonyl fluoride electrophile with a brominated pyridine scaffold—makes it a versatile linchpin for fragment-based drug discovery (FBDD) and covalent inhibition strategies.[1][2][3]
This guide details the solubility profile, solvent compatibility, and dissolution protocols required to maintain the integrity of this reagent during experimental workflows.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior of 6-Bromopyridine-2-sulfonyl fluoride, one must analyze its structural components:
-
Pyridine Ring (Heterocyclic Core): Imparts moderate polarity and potential for
- stacking.[1][2][3] -
Sulfonyl Fluoride (-SO
F): A polar, electrophilic warhead.[2][3][4] Unlike sulfonyl chlorides, the S-F bond is shorter, stronger, and less prone to rapid hydrolysis, allowing for stability in wet organic solvents under neutral conditions.[3] -
Bromine Substituent (-Br): A lipophilic handle at the C6 position.[1][2][3] This significantly increases the compound's solubility in halogenated and non-polar organic solvents compared to the non-brominated parent (PyFluor).[3]
Predicted Solubility Grades
Based on structural analogs and standard isolation protocols for pyridine sulfonyl fluorides, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Grade | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary reaction solvent; extraction.[1][2] |
| Polar Aprotic | THF, Acetonitrile (MeCN), Acetone | High | SuFEx reactions; library synthesis.[3] |
| Dipolar Aprotic | DMSO, DMF, DMA | High | Stock solutions for biological assays (HTS).[3] |
| Esters | Ethyl Acetate (EtOAc) | Good | Chromatography eluent; workup solvent.[2][3][5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Reactive | Caution:[2][3] Potential for solvolysis/transesterification over time.[1][3][6] |
| Alkanes | Hexanes, Pentane, Heptane | Low/Insoluble | Anti-solvent for precipitation/recrystallization.[3] |
| Aqueous | Water, PBS Buffer | Low/Hydrolytic | Immiscible; slow hydrolysis to sulfonic acid.[3] |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (DMSO/DMF)
Purpose: Creating stable stocks for biological screening or kinetic NMR studies.[1][2][3]
-
Weighing: Accurately weigh 10–50 mg of 6-Bromopyridine-2-sulfonyl fluoride into a glass vial. Note: Avoid using plastic weighing boats for extended periods as lipophilic compounds can stick.[2]
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve a concentration of 100 mM .[1][2][3]
-
Calculation: For MW
240.05 g/mol (Estimation based on formula C H BrFNO S), to make 1 mL of 100 mM stock, use ~24.0 mg.[3]
-
-
Dissolution: Vortex for 30 seconds. The compound should dissolve instantly at room temperature.[1][3]
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Protocol B: Reaction Solvent Selection for SuFEx Chemistry
Purpose: Choosing the right medium for covalent coupling to amines or phenols.[3]
-
Standard Conditions: Use DCM or MeCN .[1][2][3]
-
Why: These solvents solubilize both the sulfonyl fluoride and the organic base (e.g., DIPEA, TEA) without interfering with the S(VI) exchange mechanism.[3]
-
-
Biphasic Conditions: DCM / Water or EtOAc / Water .[1][2][3]
-
Why: The unique stability of the S-F bond allows SuFEx to proceed in biphasic systems, often using inorganic bases like K
CO in the aqueous layer.[3] The 6-bromo substituent ensures the reagent partitions strongly into the organic phase, protecting it from rapid hydrolysis while allowing interfacial reaction.[2][3]
-
Stability & Handling in Solution
While sulfonyl fluorides are "shelf-stable" compared to sulfonyl chlorides, they are not inert.[1][2][3]
-
Hydrolysis Risk: In the presence of water and a base (or nucleophilic buffer components), the -SO
F group will slowly hydrolyze to the sulfonic acid (-SO H) and HF.[2][3]-
Indicator: A drop in pH or the appearance of a broad peak near 0 ppm in
F NMR (fluoride ion) indicates decomposition.[3]
-
-
Alcoholysis: Avoid storing in methanol or ethanol for prolonged periods (days/weeks), especially if the solution is not pH neutral. Sulfonate ester formation can occur.[1][3][6][7][8]
-
Incompatibility: Do not mix with strong reducing agents (e.g., LiAlH
) or organolithiums unless the specific reaction dictates immediate consumption.[3]
Visualizations
Figure 1: Solubility & Workflow Decision Tree
This diagram guides the researcher through solvent selection based on the intended application (Synthesis vs. Screening).[3]
Caption: Solvent selection logic for 6-Bromopyridine-2-sulfonyl fluoride based on experimental stage.
Figure 2: SuFEx Reactivity & Stability Cycle
This diagram illustrates the chemical fate of the compound in different solvent environments.[3]
Caption: Competitive pathways: Desired SuFEx conjugation vs. hydrolytic degradation.
References
-
Sharpless, K. B., et al. (2014).[3][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Enamine. "PyFluor: Pyridine-2-sulfonyl fluoride Reagent."[1][2][3][9] Enamine Store Technical Data.
-
BLD Pharm. "Product Analysis: 6-Bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9)."[1][2][3] BLD Pharm Catalog.
-
Cornella, J., et al. (2020).[3][7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[1][2][3][10]
-
BenchChem. "6-Cyanopyridine-2-sulfonyl fluoride: Properties and Applications."[1][2][3] BenchChem Compound Database.
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 더랩케미칼 - 6-Bromopyridine-2-sulfonyl fluoride-R145984 [thelabchemical.com]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PyFluor - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
6-Bromopyridine-2-sulfonyl fluoride as a SuFEx click chemistry hub
6-Bromopyridine-2-sulfonyl Fluoride: A Premier SuFEx Click Chemistry Hub
Executive Summary 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SO₂F) represents a specialized class of bifunctional reagents in modern medicinal chemistry. It serves as a multidimensional "hub" by combining two orthogonal reactivity profiles within a single, compact heteroaromatic scaffold: a metal-labile bromide for cross-coupling and a latent sulfonyl fluoride electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. This guide details the synthesis, mechanistic logic, and experimental protocols for utilizing this molecule to accelerate fragment-based drug discovery (FBDD) and bioconjugation.
The Strategic Value of the Pyridine Core
Unlike benzene-based SuFEx hubs (e.g., 3-fluorosulfonylbenzoyl fluoride), the pyridine core of 6-Br-Py-SO₂F offers distinct physicochemical advantages:
-
Solubility: The heterocyclic nitrogen increases polarity, improving solubility in aqueous buffers required for biological assays.
-
Electronic Modulation: The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition (Pd/Ni catalysis) while stabilizing the sulfonyl fluoride against premature hydrolysis.
-
Binding Affinity: The pyridine nitrogen can serve as a hydrogen bond acceptor in active sites, adding pharmacophoric value beyond acting as a mere linker.
Mechanistic Insight: Orthogonal Reactivity
The utility of 6-Br-Py-SO₂F lies in its ability to undergo sequential, non-interfering transformations.
-
Handle A: The Bromide (C-Br)
-
Reactivity: Susceptible to Pd(0) and Ni(0) oxidative addition.
-
Conditions: Standard Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira conditions.
-
Orthogonality: The sulfonyl fluoride group (SO₂F) is chemically inert to the basic, reductive, and thermal conditions typical of cross-coupling (e.g., K₂CO₃, 80°C), provided no strong nucleophiles (like alkoxides) are present to trigger premature SuFEx.
-
-
Handle B: The Sulfonyl Fluoride (SO₂F) [1]
-
Reactivity: A "sleeping beauty" electrophile. It resists hydrolysis and reduction but reacts rapidly with silyl ethers (Si-O-Ar) or amines upon specific activation (e.g., DBU, BEMP, or bifluoride catalysts).
-
Mechanism:[2] Concerted substitution at S(VI) via a pentacoordinate intermediate.
-
Visualizing the Hub Workflow
The following diagram illustrates the divergent synthesis pathways available from this single hub.
Caption: Divergent synthesis pathways from the 6-Br-Py-SO₂F hub. Path A prioritizes scaffold building; Path B prioritizes linker installation.
Experimental Protocols
Protocol A: Synthesis of the Hub (From Thiol)
While commercially available, the de novo synthesis ensures freshness and cost-efficiency for large-scale campaigns. The oxidative chlorination-fluorination sequence is the gold standard.
Reagents:
-
6-Bromo-2-mercaptopyridine (1.0 equiv)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine)
-
Potassium Bifluoride (KHF₂, 10.0 equiv)
-
Solvent: Acetonitrile/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 6-bromo-2-mercaptopyridine in MeCN/H₂O (1:1) in a round-bottom flask. Cool the mixture to -10°C using an ice-salt bath.
-
Oxidative Chlorination: Add NaOCl solution dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent over-oxidation or hydrolysis of the intermediate sulfonyl chloride. The solution will turn milky/yellow.
-
Fluorination (In-Situ): Immediately after NaOCl addition is complete, add solid KHF₂ in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The KHF₂ displaces the unstable chloride with fluoride.[1][2]
-
Workup: Dilute with EtOAc and wash with water (x3) and brine. The sulfonyl fluoride is lipophilic. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Sulfonyl fluorides typically elute easily due to low polarity.
Validation:
-
¹⁹F NMR: Look for a singlet around +65 ppm (characteristic of Ar-SO₂F).
-
Stability Check: The product should be a white/off-white solid stable at room temperature.
Protocol B: Suzuki-Miyaura Coupling (Preserving SO₂F)
This protocol demonstrates the stability of the SO₂F group under Pd-catalysis.
Reagents:
-
6-Br-Py-SO₂F (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Note: Avoid strong hydroxide bases.
-
Solvent: 1,4-Dioxane (anhydrous)
Methodology:
-
Charge a microwave vial with the Hub, Boronic Acid, Base, and Catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane.
-
Heat at 80°C for 4-6 hours (or microwave 100°C for 30 min).
-
Observation: The reaction should proceed cleanly to the biaryl product. The SO₂F group remains intact because the oxidative addition of Pd occurs preferentially at the C-Br bond, and K₃PO₄ is not nucleophilic enough to hydrolyze the S-F bond rapidly.
Protocol C: SuFEx Click Reaction (S-F Exchange)
This protocol links the hub to a phenol or amine.
Reagents:
-
Functionalized Hub (from Protocol B) or Raw Hub.
-
Nucleophile: Aryl Silyl Ether (Ar-OTMS) or Primary Amine.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%).
-
Solvent: Acetonitrile (MeCN).
Methodology:
-
Dissolve the Hub and the Nucleophile (1.1 equiv) in MeCN.
-
Add DBU at room temperature.
-
Monitor: The reaction is often complete within 15-60 minutes.
-
Workup: Unlike traditional sulfonylation (which produces HCl salts), SuFEx produces silyl fluoride (TMS-F) gas or benign byproducts. Simple concentration or filtration often yields pure product.
Quantitative Data Comparison
| Feature | Sulfonyl Chloride (SO₂Cl) | Sulfonyl Fluoride (SO₂F) | Benefit of 6-Br-Py-SO₂F Hub |
| Bond Energy | S-Cl: ~46 kcal/mol | S-F: ~90 kcal/mol | High thermodynamic stability; shelf-stable solid. |
| Redox Stability | Susceptible to reduction | Resistant to reduction | Compatible with reductive biological environments. |
| Selectivity | Reacts with water/alcohols promiscuously | Reacts only with activated nucleophiles | Allows for specific bioconjugation in complex media. |
| Pd-Compatibility | Decomposes/Poisons catalyst | Inert | Enables "Suzuki-First" synthetic strategies. |
Safety & Handling
-
Toxicity: Sulfonyl fluorides are covalent electrophiles. While less reactive than chlorides, they can inhibit serine proteases (e.g., PMSF).[3] Handle with gloves and in a fume hood.
-
Hydrolysis: While stable, prolonged exposure to basic water (pH > 10) will eventually hydrolyze the SO₂F to the sulfonate (SO₃⁻). Store in a desiccator.
References
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Source: Angewandte Chemie International Edition (2017). URL:[Link]
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Source: The Journal of Organic Chemistry (2006).[4] URL:[Link]
-
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Source: ACS Catalysis (2021). URL:[Link]
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Source: Chemical Science (2017).[5] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 6-Bromopyridine-2-sulfonyl Fluoride: Sourcing, Specification, and Application for Drug Discovery Professionals
Introduction
6-Bromopyridine-2-sulfonyl fluoride is a pivotal reagent in modern medicinal chemistry and drug development. Its unique bifunctional structure, featuring a reactive sulfonyl fluoride group and a versatile bromopyridine core, makes it an invaluable building block for creating complex molecular architectures. The sulfonyl fluoride moiety is notably more stable than its sulfonyl chloride counterpart, yet it exhibits exquisite reactivity towards nucleophiles under specific conditions, enabling precise covalent modifications of target proteins. This has led to its widespread use in the synthesis of novel therapeutic agents, particularly as a precursor for sulfonamide-containing drugs and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 6-Bromopyridine-2-sulfonyl fluoride, focusing on critical aspects of supplier selection, purity verification, and practical application.
Sourcing and Qualification of 6-Bromopyridine-2-sulfonyl Fluoride
The success of a synthesis heavily relies on the quality of the starting materials. Sourcing high-purity 6-Bromopyridine-2-sulfonyl fluoride is the foundational step for reproducible and reliable experimental outcomes.
Supplier Evaluation
When selecting a supplier, consider the following:
-
Comprehensive Documentation: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch.[3][4][5] This document should clearly state the purity, the method of analysis (e.g., HPLC, NMR), and the results.
-
Batch-to-Batch Consistency: Consistency is crucial for long-term research and development projects. Inquire about the supplier's quality control processes and their ability to provide materials with consistent purity profiles over time.
-
Technical Support: A reliable supplier should have accessible technical support to answer questions regarding product specifications, stability, and handling.
Purity Specifications
While specifications can vary slightly between suppliers, a high-quality batch of 6-Bromopyridine-2-sulfonyl fluoride typically meets the following criteria. It is imperative to verify these parameters upon receipt of the material.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Purity | ≥98% | HPLC, GC, ¹H NMR | Confirms the percentage of the active compound and identifies potential impurities that could interfere with reactions. |
| Appearance | White to off-white solid | Visual Inspection | A significant deviation in color may indicate contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, MS | Verifies the correct chemical structure and molecular weight. |
| Moisture Content | ≤0.5% | Karl Fischer Titration | Sulfonyl fluorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid. |
Table 1: Typical Purity Specifications for 6-Bromopyridine-2-sulfonyl fluoride.
Analytical Characterization and Quality Control Workflow
An independent verification of the material's quality upon receipt is a cornerstone of good laboratory practice. This "self-validating" system ensures that the material conforms to the required standards before its inclusion in critical experiments.
Key Physicochemical Properties
| Property | Value |
| CAS Number | 1934413-84-9[6] |
| Molecular Formula | C₅H₃BrFNO₂S |
| Molecular Weight | 239.05 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, under an inert atmosphere, away from moisture.[7] |
Table 2: Physicochemical Properties of 6-Bromopyridine-2-sulfonyl fluoride.
Incoming Material Verification Workflow
Implementing a standardized workflow for quality control is essential. The following diagram outlines a logical sequence for the verification of newly received 6-Bromopyridine-2-sulfonyl fluoride.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from 6-Bromopyridine-2-sulfonyl fluoride and a generic primary amine.
Materials:
-
6-Bromopyridine-2-sulfonyl fluoride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). This is critical to prevent hydrolysis of the sulfonyl fluoride by atmospheric moisture.
-
Dissolution: Dissolve 6-Bromopyridine-2-sulfonyl fluoride (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise. The base scavenges the HF byproduct, driving the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes excess acid and base.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the longevity of the reagent and the safety of laboratory personnel.
-
Handling: Always handle 6-Bromopyridine-2-sulfonyl fluoride in a well-ventilated chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8]Avoid inhalation of dust and contact with skin and eyes. [9][10]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [9][11]For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [11]Do not allow the product to enter drains. [10]
Conclusion
6-Bromopyridine-2-sulfonyl fluoride is a powerful and versatile reagent for drug discovery and development. Its unique reactivity profile, enabled by the stable yet reactive sulfonyl fluoride group, allows for the construction of diverse sulfonamide libraries and other complex molecules. By adhering to stringent sourcing and quality control standards, and by understanding its chemical properties and handling requirements, researchers can effectively leverage this compound to accelerate the discovery of new therapeutic agents.
References
-
Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . Royal Society of Chemistry. [Link]
-
Recent advances in the synthesis of sulfonyl fluorides . CONICET Digital. [Link]
-
2-Bromo-6-Fluoropyridine 98.0%(GC) . PureSynth. [Link]
-
Applications of Sulfonyl Fluorides . ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. parchem.com [parchem.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
safety data sheet (SDS) for 6-Bromopyridine-2-sulfonyl fluoride
[1]
Executive Summary & Substance Identity
6-Bromopyridine-2-sulfonyl fluoride is a bifunctional heteroaromatic building block used primarily in drug discovery and chemical biology.[1] It serves as a "SuFEx Hub," featuring two distinct reactive handles: a sulfonyl fluoride (for click-chemistry ligation) and a bromo-substituent (for cross-coupling or nucleophilic aromatic substitution).[1]
Unlike traditional sulfonyl chlorides, this fluoride analog exhibits enhanced stability toward hydrolysis, allowing for handling under open-air conditions for short periods.[1] However, it remains a potent electrophile and must be treated as a corrosive substance capable of releasing fluoride ions upon metabolic or chemical decomposition.[1]
Product Identifiers
| Parameter | Detail |
| Chemical Name | 6-Bromopyridine-2-sulfonyl fluoride |
| CAS Number | 1934413-84-9 |
| Molecular Formula | C₅H₃BrFNO₂S |
| Molecular Weight | 240.05 g/mol |
| Appearance | White to off-white solid (low melting point) or colorless oil |
| Solubility | Soluble in DCM, THF, Acetonitrile; hydrolyzes slowly in water.[1][2][3][4] |
Hazard Identification (GHS Classification)
Based on read-across data from Pyridine-2-sulfonyl fluoride (PyFluor) and general sulfonyl fluoride reactivity.[1]
GHS Label Elements
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][5] | H314 |
| Serious Eye Damage | 1 | Causes serious eye damage.[1][5][6] | H318 |
| Acute Toxicity (Oral) | 3 | Toxic if swallowed.[1] | H301 |
| Corrosive to Metals | 1 | May be corrosive to metals.[1] | H290 |
Precautionary Statements (Selected)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water [or shower].[1][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do.[1][5][6] Continue rinsing.[1][5][6]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Technical Handling & Storage Protocols
Storage Architecture
The stability of the S(VI)-F bond is superior to S(VI)-Cl, but the pyridine ring renders the sulfonyl group susceptible to nucleophilic attack.[1]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Moisture can slowly hydrolyze the compound to the sulfonic acid and HF.[1]
-
Container: Tightly sealed glass vials with PTFE-lined caps.[1] Do not store in metal containers due to potential corrosion (H290).[1][5]
Experimental Workflow: The "Dry-Wet-Dry" Cycle
To maintain reagent integrity and safety, follow this strict workflow:
Figure 1: Safe handling workflow.[1][7] Note the critical step of warming to room temperature before opening to prevent condensation, which degrades the reagent.[1]
Reaction Setup (SuFEx Conditions)
-
Glassware: Oven-dried glassware is standard.[1]
-
Base Selection: Unlike sulfonyl chlorides which require stoichiometric base to scavenge HCl, sulfonyl fluorides in SuFEx often use catalytic activation (e.g., DBU, BEMP) or silyl ether activation.[1]
-
Quenching: Any unreacted sulfonyl fluoride should be quenched with aqueous sodium hydroxide (1M) or saturated sodium bicarbonate to hydrolyze the fluoride to the inert sulfonate.[1] Caution: This generates fluoride ions (F⁻).[1]
Emergency Response & Toxicology
The Fluoride Factor
While 6-Bromopyridine-2-sulfonyl fluoride is not Hydrogen Fluoride (HF) gas, its hydrolysis releases fluoride ions.[1] In cases of significant skin exposure or ingestion, systemic fluoride toxicity is a theoretical risk.[1]
-
First Aid (Skin): Wash with copious water.[1][8] Apply Calcium Gluconate (2.5%) gel if irritation persists or if the burn is deep.[1] This binds free fluoride ions.[1]
-
First Aid (Eyes): Irrigate for 15 minutes.[1][9] Do not apply calcium gluconate to eyes unless directed by a specialist (use sterile saline/water).[1]
Fire Fighting
Application Context: The SuFEx Hub
This compound is valuable because it allows for orthogonal functionalization .[1] The 6-bromo position allows for metal-catalyzed coupling (Suzuki, Buchwald-Hartwig) distinct from the sulfur-fluoride exchange (SuFEx) click reaction.[1]
Reactivity Diagram
The following diagram illustrates the "Bifunctional Hub" concept, guiding synthetic strategy.
Figure 2: Orthogonal reactivity profile.[1] The Br-site allows scaffold modification, while the SO2F-site acts as a latent "click" handle activated by specific Lewis acids or protein microenvironments.[1]
Scientific Rationale for Use
-
Redox Stability: Unlike sulfonyl chlorides, the S-F bond is homolytically strong and resistant to reduction, making it compatible with radical chemistry or reductive biological environments.[1]
-
Thermodynamic Stability: The high bond energy of S-F (approx. 130 kcal/mol) means it resists hydrolysis at neutral pH, allowing for easier handling than the chloride analog.[1]
-
Specific Activation: It reacts exclusively with nucleophiles (amines, phenols) only when "activated" by protonation or silylation, preventing off-target side reactions.[1]
Disposal & Environmental Control[1][7]
-
Waste Stream: Halogenated Organic Waste.[1]
-
Pre-treatment: Treat waste streams with calcium hydroxide or calcium chloride to precipitate fluoride as insoluble Calcium Fluoride (CaF₂) before disposal, if required by local regulations.[1]
-
Environmental: Do not allow to enter drains. Toxic to aquatic life due to pH shift and fluoride release.[1]
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1][10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link][1]
-
Mahapatra, S., et al. (2018).[1] Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 937379-49-2 | 6-Bromo-2-fluoropyridine - Fluoropharm [fluoropharm.com]
- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-bromo-6-methylpyridine-2-sulfonylfluoride (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 6-Bromopyridine-2-sulfonyl fluoride [myskinrecipes.com]
- 8. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
reactivity profile of 6-bromo-substituted sulfonyl fluorides
A Technical Guide to Bifunctional SuFEx Linchpins
Executive Summary
This technical guide analyzes the chemical behavior and application of 6-bromo-substituted sulfonyl fluorides (e.g., 6-bromo-2-pyridinesulfonyl fluoride, 6-bromo-2-naphthalenesulfonyl fluoride). These molecules function as high-value bifunctional linchpins in medicinal chemistry and chemical biology. Their utility is derived from the orthogonality between the aryl bromide (susceptible to Pd-catalyzed cross-coupling) and the sulfonyl fluoride (latent electrophile for SuFEx click chemistry). This guide details the mechanistic underpinnings, stability profiles, and experimental workflows for leveraging these scaffolds to build Targeted Covalent Inhibitors (TCIs) and proteomic probes.
Part 1: The Chemical Architecture & Orthogonality
The defining feature of 6-bromo-substituted sulfonyl fluorides is the coexistence of two electrophilic sites with distinct activation energy landscapes.
1.1 Electronic & Steric Considerations
-
The Sulfonyl Fluoride (
): Unlike sulfonyl chlorides, the S–F bond is thermodynamically stable ( vs for S–Cl) and resistant to reduction.[1] It is generally inert to nucleophilic attack unless activated by specific microenvironments (protein pockets), Lewis acids (e.g., ), or silyl ethers (Si–F bond formation driving force). -
The Bromide (
): Located at the 6-position (typically in quinoline, naphthalene, or pyridine systems), this handle provides a site for C–C or C–N bond formation via transition metal catalysis. -
Inductive Effects: In heteroomatic systems (e.g., pyridine), a 6-bromo substituent exerts an inductive withdrawing effect (
), which slightly increases the electrophilicity of the sulfonyl fluoride at the 2-position. However, this effect is secondary to the high stability of the S(VI) center.
1.2 The Orthogonality Principle
The core value proposition is that
Figure 1: The orthogonal reactivity landscape. The bromide allows library expansion (Ligand attachment) while the sulfonyl fluoride remains dormant until biological activation.
Part 2: Reactivity Profile Data
The following data summarizes the stability and reactivity of the sulfonyl fluoride moiety under conditions typically used to engage the bromide handle.
| Reaction Class | Reagent/Condition | SO₂F Stability | Outcome |
| Suzuki Coupling | High | Exclusive C–C bond formation at Br. No hydrolysis of SO₂F. | |
| Buchwald-Hartwig | High | Exclusive C–N bond formation at Br. | |
| Reduction | High | SO₂F resists reduction (unlike SO₂Cl). | |
| Hydrolysis | pH 7.4 PBS Buffer, 24h | High | |
| SuFEx (Chemical) | Phenol, DBU (base), DCM | Reactive | Formation of Sulfonate ester (fast). |
| SuFEx (Biological) | Protein (Ser/Tyr/Lys), Physiological pH | Latent | Reacts only if "planted" in proximity to nucleophile. |
Technical Insight: In Suzuki couplings, avoid using silanol-based bases or additives, as the silanolate anion can prematurely activate the SuFEx mechanism. Carbonate and phosphate bases are safe.
Part 3: Experimental Protocols
Protocol A: Selective Suzuki Coupling (Preserving SO₂F)
Objective: To attach a recognition element (R-B(OH)₂) to the 6-position of 6-bromo-2-pyridinesulfonyl fluoride.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
6-bromo-2-pyridinesulfonyl fluoride (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv)
-
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Reaction: Seal and heat to
for 4–12 hours. Monitor by LC-MS.-
Checkpoint: Look for the mass shift of the bromide to the aryl group. The characteristic SO₂F pattern (loss of F or SO₂F fragment) should remain visible in MS fragmentation.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Sulfonyl fluorides are stable on silica gel, unlike chlorides which degrade.
-
Protocol B: SuFEx Activation (The "Click" Step)
Objective: To validate the reactivity of the synthesized probe against a model phenol (simulating a Tyrosine residue).
-
Mix: Dissolve the functionalized sulfonyl fluoride (1.0 equiv) and a phenol derivative (1.1 equiv) in DCM or Acetonitrile.
-
Activate: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or BEMP (polymer-supported base).
-
Alternative: For silyl ether activation, use the silyl ether of the phenol and catalytic fluoride source (TBAT, 5 mol%).
-
-
Monitor: Reaction is typically complete within 15–60 minutes at RT.
-
Mechanism: The base deprotonates the phenol; the phenoxide attacks the sulfur center, ejecting fluoride. The fluoride ion is stabilized by the protonated base
.
Part 4: Mechanism of Action (The "Plant-and-Cast" Strategy)
In drug discovery, these reagents are used for Targeted Covalent Inhibition . The ligand (attached at the 6-position) drives the molecule into the protein binding pocket ("Planting"). Once bound, the local high effective concentration allows the sulfonyl fluoride (at the 2-position) to react with a non-catalytic nucleophile ("Casting").
Figure 2: The kinetic mechanism of a SuFEx-based Targeted Covalent Inhibitor.
References
-
SuFEx Click Chemistry: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][3][4] Angewandte Chemie International Edition, 2014.
-
Pd-Catalyzed Coupling of Sulfonyl Fluorides: Qin, H. L., et al. "'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction." Chemistry – A European Journal, 2019.
-
Proximity-Enhanced Reactivity: Jones, L. H., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry."[5] PNAS, 2018.
-
Medicinal Chemistry Applications: Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015.
Sources
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pnas.org [pnas.org]
Methodological & Application
how to synthesize sulfonamides from 6-Bromopyridine-2-sulfonyl fluoride
Yields are generally good but can be lower for sterically hindered or electronically deactivated amines. [7][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Amine is weakly nucleophilic.2. Insufficient activation of sulfonyl fluoride.3. Reaction temperature too low. | 1. Ensure the catalyst [Ca(NTf₂)₂] is added and is anhydrous.<[7][12]br>2. Increase the reaction temperature in 10 °C increments.3. Increase the excess of the amine nucleophile to 2.5-3.0 equivalents. |
| Formation of Side Products | 1. Amine starting material is unstable to heat.2. Presence of multiple nucleophilic sites on the amine. | 1. Attempt the reaction at a lower temperature for a longer duration.2. If necessary, use a suitable protecting group strategy for other nucleophilic functional groups. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of baseline impurities. | 1. Drive the reaction to full conversion to eliminate starting material.2. Optimize the solvent system for chromatography (e.g., add a small percentage of DCM or methanol).3. Consider recrystallization as an alternative purification method. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chemical Hazards:
-
Sulfonyl Fluorides: Can be irritants and should be handled with care.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Avoid inhalation and skin contact.
-
Solvents: Organic solvents like ethyl acetate, hexanes, and t-amyl alcohol are flammable. Keep away from ignition sources.
-
Bases: Triethylamine and DIPEA are corrosive and flammable.
-
References
-
Ball, N. D., & Bédard, A. C. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 4059–4062. Available at: [Link]
-
Ball, N. D., & Bédard, A. C. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. Available at: [Link]
-
Ball, N. D., & Bédard, A. C. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]
-
Tyndall, E. M., & Zottig, V. E. (2014). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
Larraufie, M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]
-
Li, W., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. Available at: [Link]
-
Schäfer, T., et al. (2023). Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. Available at: [Link]
-
Tlaceca, A., & Tlaczala, M. (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. ResearchGate. Available at: [Link]
-
Emura, T., et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett. Available at: [Link]
-
Li, J., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]
-
Mondal, S., & Samanta, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Available at: [Link]
-
Preipo, M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. Available at: [Link]
-
Malek, F., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available at: [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Li, S., et al. (2017). Installation of -SO2F groups onto primary amides. PMC - NIH. Available at: [Link]
- Google Patents. (2024). Pyridinylsulfonamide compounds and their use in therapy. Google Patents.
-
Reddit. (2025). Amide coupling. Reddit. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. youtube.com [youtube.com]
Application Note: Covalent Protein Labeling with 6-Bromopyridine-2-sulfonyl Fluoride Probes
Executive Summary
This guide details the application of 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SF) as a privileged bifunctional scaffold for covalent protein labeling and ligand discovery. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and promiscuous, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile enabled by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
The 6-Br-Py-SF scaffold is distinct due to its tunable electrophilicity (enhanced by the pyridine nitrogen) and its structural versatility (the 6-bromo substituent serves as a handle for ligand attachment). This note provides protocols for using 6-Br-Py-SF to target non-catalytic nucleophiles—specifically Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) —in complex proteomes.
Mechanism of Action & Chemical Logic
The SuFEx Mechanism
The sulfonyl fluoride warhead operates via a nucleophilic substitution at the sulfur center. The reaction is thermodynamically driven but kinetically stabilized, meaning the S(VI)-F bond is stable in aqueous buffer until "activated" by the specific environment of a protein binding pocket (e.g., hydrogen bonding to the fluoride, proximity to a basic residue).
Target Residues:
-
Tyrosine: Reacts via the phenolate anion. Often requires a nearby basic residue to lower the pKa of the phenol.
-
Lysine: Reacts via the ε-amino group. Favored at slightly alkaline pH (7.5–8.5).
-
Histidine: Reacts via the imidazole nitrogen.
The Role of the Pyridine Scaffold
The pyridine ring acts as an electron-withdrawing group (EWG), making the sulfonyl sulfur more electrophilic compared to a standard phenyl-SF.
-
6-Bromo Effect: The bromine atom at the 6-position provides additional inductive electron withdrawal, further enhancing reactivity. Crucially, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to attach recognition elements (ligands) or reporter tags (biotin/fluorophores) distal to the warhead.
Figure 1: Mechanism of covalent labeling.[1] The 6-Br-Py-SF probe first binds via affinity (if ligand-conjugated) or diffuses to the site, followed by SuFEx-mediated covalent bond formation.
Experimental Workflow: Probe Synthesis & Labeling
Phase I: Probe Construction (Ligand Attachment)
Note: If using 6-Br-Py-SF as a fragment, skip to Phase II. If creating a targeted probe, follow this step.
The 6-bromo position is the entry point for diversification. Reaction: Suzuki-Miyaura Coupling. Reagents: 6-Br-Py-SF (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K3PO4 (3 equiv). Conditions: Dioxane/H2O (4:1), 80°C, 2-4 hours. Note: The SF group is generally stable under these mild coupling conditions.
Phase II: Protein Labeling Protocol
Materials:
-
Buffer A: 50 mM HEPES or PBS, pH 7.5 (Standard).
-
Buffer B: 50 mM Tris-HCl, pH 8.5 (For enhanced Lysine/Tyrosine reactivity).
-
Stock Solution: 50 mM 6-Br-Py-SF probe in anhydrous DMSO.
-
Target Protein: Purified (>90%) at 1–10 µM.
Step-by-Step Protocol:
-
Preparation: Dilute the protein to 5 µM in the chosen Buffer.
-
Probe Addition: Add the probe stock to the protein solution to a final concentration of 50–100 µM (10-20x excess).
-
Control: Add DMSO only to a separate sample.
-
Competition Control: Pre-incubate with a non-covalent inhibitor (if available) for 30 min before adding the probe.
-
-
Incubation: Incubate at 25°C for 4 to 12 hours .
-
Insight: SF reactions are slower than acrylamides. Overnight incubation is often required for maximal occupancy of Tyrosine residues.
-
-
Quenching: No chemical quench is strictly necessary for LC-MS, but adding 1% Formic Acid stops the reaction for analysis. For gel-based analysis, add SDS-PAGE loading buffer and boil (95°C, 5 min).
-
Note: The S-O or S-N bond formed is stable to boiling and SDS-PAGE.
-
Phase III: Analysis & Validation
Method A: Intact Protein LC-MS (Gold Standard)
-
System: Q-TOF or Orbitrap Mass Spectrometer.
-
Column: C4 or C8 Reverse Phase.
-
Result: Look for a mass shift of + [Probe MW - 20 Da] .
-
Explanation: The loss of HF (MW ~20) is characteristic of the SuFEx reaction (Probe-SO2F + Protein-H -> Probe-SO2-Protein + HF).
-
Method B: Tryptic Digestion & Peptide Mapping
-
Purpose: To identify the exact residue labeled.
-
Modifications to search:
-
Add the mass of the probe (minus F) as a variable modification on Y, K, H, and S.
-
Look for "missed cleavages" if Lysine is modified, as Trypsin will not cut at a sulfonylated Lysine.
-
Data Presentation & Optimization[2][3]
Quantitative Optimization Table
Use this table to optimize labeling efficiency for your specific target.
| Parameter | Condition A (Conservative) | Condition B (Aggressive) | Rationale |
| pH | 7.4 (PBS) | 8.5 (Tris) | Higher pH deprotonates Tyr (pKa ~10) and Lys (pKa ~10.5), increasing nucleophilicity. |
| Temp | 4°C | 37°C | Higher temp accelerates SuFEx kinetics but increases risk of protein unfolding. |
| Time | 1 hour | 16-24 hours | SFs are "latent" electrophiles; they require time to find the correct geometry for reaction. |
| Probe Conc. | 10 µM (1:1 to 2:1) | 100-500 µM (>50:1) | High concentrations drive the reaction if the affinity (Kd) is weak (Fragment Screening mode). |
Application Workflow Diagram
Figure 2: Dual workflow for using 6-Br-Py-SF as either a building block for targeted probes (Path A) or a standalone fragment for screening (Path B).[1]
Troubleshooting & Expert Insights
-
Issue: Low Labeling Efficiency.
-
Cause: The target residue (Tyr/Lys) may not be positioned correctly to activate the fluoride, or the pH is too low.
-
Fix: Increase pH to 8.0 or 8.5. Unlike NHS-esters, SFs are stable enough to withstand higher pH for several hours.
-
-
Issue: Precipitation of Probe.
-
Cause: 6-Br-Py-SF is hydrophobic.
-
Fix: Ensure final DMSO concentration is <5%. If precipitation occurs, try adding 0.01% Triton X-100 to the buffer.
-
-
Issue: Non-Specific Labeling.
-
Cause: Probe concentration too high (>500 µM) or incubation too long (>48h).
-
Fix: Perform a "Competition Control" with the non-reactive ligand. If the signal is not competed away, the labeling is likely non-specific (driven by hydrophobic collapse rather than specific binding).
-
References
-
Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[2][3] Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Hitt, D. M., et al. (2023).[4] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.[4] Link
-
Zhao, Q., et al. (2017).[5][6] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[5][6] Journal of the American Chemical Society, 139(2), 680–685. Link
-
Aatkar, A., et al. (2020). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[1][3] ACS Medicinal Chemistry Letters, 11(8), 1581–1587. Link
Sources
- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. soci.org [soci.org]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Targeting Tyrosine Residues with 6-Bromopyridine-2-sulfonyl Fluoride
Introduction
The covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the development of targeted therapeutics, activity-based probes, and tools for proteomic analysis. While cysteine and lysine residues have traditionally been the primary targets for covalent modification, there is a growing interest in developing reagents that can selectively target other amino acid residues to expand the druggable proteome.[1] Tyrosine, with its unique phenolic side chain, presents an attractive but challenging target.[2][3] Its hydroxyl group can act as a nucleophile, but its reactivity is generally lower than that of cysteine's thiol group.[2]
Sulfonyl fluorides have emerged as a versatile class of electrophiles capable of reacting with a range of nucleophilic amino acid residues, including serine, threonine, lysine, histidine, and, notably, tyrosine.[4][5][6] This reactivity profile makes them valuable tools for developing "beyond-cysteine" covalent inhibitors and probes.[1] 6-Bromopyridine-2-sulfonyl fluoride is a specific reagent within this class, offering a unique combination of a reactive sulfonyl fluoride warhead and a pyridine scaffold that can be further functionalized. The strategic placement of the bromine atom provides a handle for introducing reporter tags, linkers, or other functionalities via cross-coupling reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Bromopyridine-2-sulfonyl fluoride for the targeted covalent modification of tyrosine residues in proteins. We will delve into the mechanism of action, provide detailed experimental protocols, and discuss key applications and analytical methods.
Mechanism of Action: Covalent Modification of Tyrosine
The core of 6-Bromopyridine-2-sulfonyl fluoride's utility lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. The reaction with a tyrosine residue proceeds via a nucleophilic attack from the hydroxyl oxygen of the tyrosine side chain on the sulfur atom. This results in the displacement of the fluoride ion, which is a good leaving group, and the formation of a stable covalent sulfonate ester bond between the reagent and the tyrosine residue.
Several factors can influence the reactivity of a specific tyrosine residue within a protein:
-
Accessibility: The tyrosine residue must be sufficiently solvent-exposed to be accessible to the reagent.[3]
-
Local Microenvironment: The pKa of the tyrosine hydroxyl group can be lowered in a microenvironment with nearby basic residues (e.g., lysine, histidine), enhancing its nucleophilicity.[7]
-
Binding Affinity: The non-covalent interactions between the pyridine core of the reagent and the protein surface can increase the local concentration of the probe near the target tyrosine, facilitating the covalent reaction.
The bromine atom on the pyridine ring is a key feature for synthetic versatility. It can be utilized in post-labeling modifications using chemistries like the Suzuki or Sonogashira cross-coupling reactions to attach various payloads such as fluorophores, biotin tags, or drug molecules.
Visualizing the Mechanism
Caption: Applications stemming from tyrosine targeting with 6-Bromopyridine-2-sulfonyl fluoride.
Experimental Protocols
The following protocols provide a general framework for using 6-Bromopyridine-2-sulfonyl fluoride to label purified proteins and for the analysis of labeling in complex proteomes. Optimization will likely be required for specific protein targets and experimental systems.
Protocol 1: Labeling of a Purified Protein
Objective: To covalently label a purified protein with 6-Bromopyridine-2-sulfonyl fluoride and assess the extent of labeling.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer)
-
6-Bromopyridine-2-sulfonyl fluoride
-
Anhydrous DMSO
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE materials
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-10 µM in the reaction buffer.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of 6-Bromopyridine-2-sulfonyl fluoride in anhydrous DMSO. It is recommended to prepare this fresh for each experiment.
-
Labeling Reaction: Add the 6-Bromopyridine-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (typically a 10-100 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining sulfonyl fluoride.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.
-
Intact Protein Mass Spectrometry: Determine the mass of the labeled protein to confirm covalent modification. The mass should increase by the molecular weight of the 6-bromopyridine-2-sulfonyl group (minus fluorine).
-
Peptide Mapping by LC-MS/MS: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific tyrosine residue(s) that have been modified.
-
Protocol 2: In-Gel Fluorescence Scanning for Tagged Probes
Objective: To visualize protein labeling using a version of 6-Bromopyridine-2-sulfonyl fluoride that has been pre-functionalized with a fluorescent dye.
Materials:
-
Fluorescently tagged 6-Bromopyridine-2-sulfonyl fluoride derivative
-
Protein sample (purified or cell lysate)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Labeling: Perform the labeling reaction as described in Protocol 1 using the fluorescently tagged probe.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations may be required for less reactive tyrosines. |
| Reagent Concentration | 10 - 100 µM | A 10-100 fold molar excess over the protein is a good starting point. |
| pH | 7.0 - 8.5 | Higher pH can increase the nucleophilicity of tyrosine but may also increase hydrolysis of the sulfonyl fluoride. |
| Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may also affect protein stability. |
| Incubation Time | 1 - 4 hours | Optimization is crucial to balance labeling efficiency with potential off-target reactions. |
Downstream Analysis Workflow
A critical component of any protein labeling experiment is the robust analytical confirmation of the modification. Mass spectrometry is the gold standard for this purpose.
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for identifying tyrosine modification sites by mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Inaccessible tyrosine residue. | Denature the protein (if compatible with the experimental goals) or try a different labeling reagent. |
| Low reactivity of the target tyrosine. | Increase the reagent concentration, incubation time, or pH. | |
| Hydrolysis of the sulfonyl fluoride. | Prepare fresh stock solutions and add to the reaction immediately. | |
| Multiple labeled species | Off-target labeling of other nucleophilic residues (e.g., lysine, serine). | Decrease the reagent concentration or incubation time. Optimize the pH. |
| Protein degradation. | Add protease inhibitors to the reaction. Reduce the incubation time or temperature. | |
| Poor solubility of the reagent | The reagent is precipitating in the aqueous buffer. | Ensure the final DMSO concentration is low (typically <5%). |
Conclusion
6-Bromopyridine-2-sulfonyl fluoride represents a valuable tool for the targeted covalent modification of tyrosine residues. Its unique reactivity profile, combined with the synthetic versatility afforded by the bromine handle, makes it a powerful reagent for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to begin exploring the potential of this and other sulfonyl fluoride-based probes for advancing their research. As with any chemical tool, careful optimization and rigorous analytical validation are paramount to achieving reliable and meaningful results.
References
-
Yeo, W. S., et al. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports, 41(3), 194-203. Available at: [Link]
-
Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098. Available at: [Link]
-
Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. PubMed, 25574768. Available at: [Link]
-
Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available at: [Link]
-
St-Gelais, D., et al. (2021). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics, 17(1), 101-111. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonyl fluoride containing DcpS probes for targeting noncatalytic tyrosine residues in the ligand binding site. ResearchGate. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. Available at: [Link]
-
Gimeno, A., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7251-7260. Available at: [Link]
-
Li, X., et al. (2024). Mass spectrometry analysis of phosphotyrosine-containing proteins. TrAC Trends in Analytical Chemistry, 176, 117765. Available at: [Link]
-
Pandey, A., & Mann, M. (2000). Proteomics to study genes and genomes. Nature, 405(6788), 837-846. Available at: [Link]
- Google Patents. (2003). Proteomic determination of protein nitrotyrosine modifications using mass spectrometry.
-
Snee, M., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. Available at: [Link]
-
Pagar, A. D., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2211-2219. Available at: [Link]
-
Matz, A., & T. W. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(43), 8762-8775. Available at: [Link]
-
Foth, J., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]
-
Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 133-143. Available at: [Link]
-
Szamosi, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6393. Available at: [Link]
-
Lindner, S., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8059. Available at: [Link]
-
Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098. Available at: [Link]
-
Szamosi, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]
-
Am Ende, C. W., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Medicinal Chemistry Letters, 12(9), 1435-1441. Available at: [Link]
-
Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 16-24. Available at: [Link]
-
Kastrinsky, D. B., et al. (2018). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Communications Chemistry, 1(1), 1-9. Available at: [Link]
-
Ball, N. D., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 69-72. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Available at: [Link]
- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid.
Sources
- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Amination of 6-Bromopyridine-2-sulfonyl Fluoride
Introduction: The Bifunctional Linchpin
6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SO2F) represents a high-value "linchpin" scaffold in medicinal chemistry and DNA-encoded library (DEL) synthesis. It bridges two distinct worlds of reactivity:
-
SuFEx Click Chemistry: The sulfonyl fluoride (
) moiety allows for the rapid, robust formation of sulfonamides, a privileged pharmacophore. -
Cross-Coupling Orthogonality: The bromine (
) substituent remains intact during the SuFEx process, serving as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides validated protocols to selectively engage the sulfonyl fluoride with amines while avoiding the competing Nucleophilic Aromatic Substitution (
Chemical Context & Reactivity Profile
The reactivity of 6-Br-Py-SO2F is governed by the electron-deficient nature of the pyridine ring.[1]
-
Activation: The pyridine nitrogen and the 6-bromo substituent exert a strong inductive electron-withdrawing effect, making the sulfur center significantly more electrophilic than in phenyl sulfonyl fluorides.
-
The Challenge (Chemoselectivity): Because the pyridine ring is electron-poor, the C-Br bond at the 6-position is also susceptible to nucleophilic attack (
).[1] -
The Solution: Kinetic control. The SuFEx reaction at the sulfur center has a lower activation energy than the
at the carbon ring under buffered or catalytic conditions.
Reaction Workflow & Decision Tree
The following diagram illustrates the strategic workflow for utilizing 6-Br-Py-SO2F, highlighting the decision points based on amine nucleophilicity.
Figure 1: Strategic workflow for selecting reaction conditions based on amine sterics and electronics.
Experimental Protocols
Method A: Standard Biphasic Conditions (Primary Amines)
Best for: Primary alkyl amines, unhindered secondary amines. High chemoselectivity.
Rationale: The use of a mild inorganic base in a biphasic system buffers the reaction, neutralizing the HF byproduct without generating a high concentration of strong nucleophiles that could trigger
Protocol:
-
Prepare Organic Phase: Dissolve 6-Bromopyridine-2-sulfonyl fluoride (1.0 equiv, e.g., 0.5 mmol) in Dichloromethane (DCM, 2.5 mL).
-
Prepare Aqueous Phase: Dissolve the amine (1.1 equiv) in Saturated Aqueous
(2.5 mL).-
Note: If the amine is not water-soluble, dissolve it in the DCM layer and add the
solution on top.
-
-
Reaction: Combine phases and stir vigorously at Room Temperature (20-25°C) .
-
Time: Typically 1–4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the sulfonyl fluoride peak.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over
, filter, and concentrate.
Method B: Homogeneous Catalytic Conditions (Secondary/Hindered Amines)
Best for: Cyclic secondary amines (piperidine, morpholine), sterically hindered primary amines.
Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate that is quickly intercepted by the amine.
Protocol:
-
Dissolution: In a vial, dissolve 6-Bromopyridine-2-sulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF or MeCN (0.2 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv).
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%).
-
Reaction: Stir at 0°C for 30 mins , then warm to Room Temperature.
-
Critical: Do not heat above 40°C to preserve the C-Br bond.
-
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/DIPEA) and Brine.
Method C: "Difficult" Substrates (Weak Nucleophiles)
Best for: Electron-deficient anilines, heterocyclic amines.
Rationale: Weak nucleophiles require stronger activation. DBU (a superbase) or Calcium Triflimide (
Protocol:
-
Dissolution: Dissolve Sulfonyl Fluoride (1.0 equiv) and Amine (1.5 equiv) in MeCN.
-
Activation: Add DBU (1.5 equiv).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Optimization: If no reaction occurs after 6 hours, heat to 50°C. Monitor closely for
byproducts (displacement of Br).
-
Data Summary & Optimization Guide
The following table summarizes expected outcomes and optimization parameters.
| Parameter | Method A (Biphasic) | Method B (Catalytic) | Method C (Strong Base) |
| Target Amine | Primary alkyl, Benzyl | Secondary, Cyclic | Anilines, Heterocycles |
| Solvent | DCM / Sat. | THF or MeCN | MeCN or DMSO |
| Base | DIPEA | DBU | |
| Catalyst | None | DMAP (10%) | None (or |
| Temp | RT | 0°C | RT |
| Risk of Side Rxn | Very Low | Low | Moderate (at high temp) |
| Typical Yield | >90% | 80-95% | 60-85% |
Troubleshooting: Common Issues
-
Issue: Hydrolysis of Sulfonyl Fluoride to Sulfonic Acid.
-
Cause: Wet solvents in homogeneous methods or extremely high pH.
-
Fix: Use anhydrous THF/MeCN for Methods B/C.
-
-
Issue: Displacement of Bromine (
).-
Cause: Temperature too high (>60°C) or amine is too nucleophilic (e.g., pyrrolidine) used in large excess.
-
Fix: Cool reaction to 0°C; add amine dropwise; switch to Method A (Biphasic) to limit effective concentration.
-
Orthogonal Reactivity Validation
To confirm the "Linchpin" utility, the 6-bromo-sulfonamide product can be subjected to Suzuki coupling.
Validation Protocol (Suzuki Coupling):
-
Reagents: 6-Bromo-sulfonamide product (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(2.0 equiv). -
Catalyst:
(5 mol%). -
Solvent: Dioxane/Water (4:1).
-
Conditions: 80°C, 4 hours.
-
Result: Biaryl sulfonamide is formed; the sulfonamide linkage remains stable under these basic, elevated-temperature conditions.
Safety & Handling
-
Fluoride Release: SuFEx reactions release HF (sequestered by base). In biphasic conditions, fluoride stays in the aqueous layer. In organic solvents, it forms amine-HF salts. Handle with gloves; avoid glass corrosion in large-scale reactions (use plastic/Teflon if scaling >10g).
-
Toxicity: Sulfonyl fluorides are covalent warheads. While 6-Br-Py-SO2F is less volatile than PMSF, it should be handled in a fume hood to avoid respiratory exposure.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Narayanan, A., & Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Mahajan, J. P., et al. (2019). Calcium Triflimide Activation of Sulfonyl Fluorides for the Synthesis of Sulfonamides. Organic Letters, 20(13), 3943–3947. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution on 6-Bromopyridine-2-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with Dual Reactivity
6-Bromopyridine-2-sulfonyl fluoride is a versatile building block in modern synthetic and medicinal chemistry. Its strategic importance lies in its possession of two distinct, orthogonally reactive electrophilic sites: the C6-Br bond, susceptible to Nucleophilic Aromatic Substitution (SNAr), and the S-F bond of the sulfonyl fluoride group, which can undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] The pyridine core, being inherently electron-deficient, is pre-activated for nucleophilic attack, a feature that is significantly enhanced by the powerful electron-withdrawing nature of the sulfonyl fluoride group at the C2 position.[3][4]
This guide provides a deep dive into the principles and practical execution of the SNAr reaction at the C6 position of this scaffold. We will explore the underlying mechanistic principles that govern its reactivity and selectivity, offer detailed, field-proven protocols for various classes of nucleophiles, and discuss how to control the chemoselectivity between the two reactive sites. Understanding these nuances is critical for leveraging this reagent to its full potential in the synthesis of complex molecules for drug discovery and materials science.
Mechanistic Rationale and Chemoselectivity
The successful application of 6-Bromopyridine-2-sulfonyl fluoride hinges on a clear understanding of the SNAr mechanism and the factors that dictate its chemoselectivity.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN2 reactions, which are prohibited at sp²-hybridized centers, the SNAr reaction proceeds through a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine (C6). This step is typically the rate-determining step of the reaction.[6] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Stabilization of the Meisenheimer Complex: The stability of this intermediate is the key to a successful SNAr reaction. In this specific substrate, the negative charge is delocalized across the ring and is effectively stabilized by two key features: the pyridine nitrogen atom at the 4-position relative to the attack and the potent sulfonyl fluoride group at the 2-position.[7][8] This extensive stabilization lowers the activation energy of the initial attack.
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored in the final, rapid step through the elimination of the bromide leaving group.
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br [label="Br⁻", fontcolor="#34A853", fontsize=18];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges sub -> inv1 [arrowhead=none]; nu -> inv1 [arrowhead=none]; inv1 -> meisenheimer [label="Attack (Rate-Determining)", fontsize=10]; meisenheimer -> inv2 [label="Elimination", fontsize=10]; inv2 -> prod; inv2 -> br; } d2 Caption: The addition-elimination mechanism of SNAr.
Controlling Chemoselectivity: SNAr vs. SuFEx
A key consideration is the potential for the nucleophile to react at the sulfonyl fluoride group. However, the S-F bond is remarkably stable under many conditions, a property that has led to its designation as a "click chemistry" handle.[2] Research has shown that for halo(het)arene sulfonyl fluorides, selective transformation at the arylating moiety (the C-Br bond) can be achieved under proper temperature control, with the SNAr reaction typically occurring first.[1]
-
SNAr is Favored: For most common nucleophiles (amines, thiols, alkoxides), the SNAr pathway at the activated C6 position is kinetically favored over the SuFEx reaction at the sulfur center. The sulfonyl fluoride group is relatively inert to nucleophilic substitution, often requiring specific activation or harsher conditions to react.[9][10]
-
Temperature Control: Moderate heating generally accelerates the desired SNAr reaction without significantly promoting the undesired SuFEx pathway.
-
Nucleophile Choice: Highly reactive, hard nucleophiles might show some reactivity at the sulfur center, but this is not typical for the nucleophiles commonly employed in SNAr.
Key Experimental Parameters and Optimization
The success of the SNAr reaction depends on the judicious selection of several key parameters.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Nucleophiles | Primary/Secondary Amines, Thiols, Alkoxides, Phenoxides | The nucleophile must be sufficiently strong to attack the electron-deficient ring. Amines and thiols are excellent nucleophiles for this transformation. Alcohols are often converted to their more potent alkoxide forms using a base. |
| Solvents | Polar Aprotic: DMSO, DMF, NMP, DMAc | These solvents are ideal as they effectively solvate cations, leaving a more "naked" and reactive anionic nucleophile.[11] They also possess high boiling points, allowing for necessary heating.[12] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: DIPEA, Et₃N | A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, or amine HCl salts) or to act as an acid scavenger for the HBr generated when using neutral amine nucleophiles. K₂CO₃ is a cost-effective and generally effective choice. |
| Temperature | 60 °C to 120 °C | Many SNAr reactions require heating to overcome the activation energy associated with disrupting the aromatic ring.[11] Temperature should be optimized for each specific nucleophile. Start screening at ~80 °C. |
| Concentration | 0.1 M to 0.5 M | Reaction concentration can influence rates. A starting concentration of 0.2 M is a reasonable starting point for optimization. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol details a standard procedure for the reaction with a secondary amine.
Materials:
-
6-Bromopyridine-2-sulfonyl fluoride (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
-
Ethyl acetate, water, brine for workup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-Bromopyridine-2-sulfonyl fluoride (e.g., 276 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL, to achieve 0.2 M).
-
Add morpholine (105 µL, 1.2 mmol) to the stirring suspension via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-morpholinopyridine-2-sulfonyl fluoride.
Protocol 2: SNAr with a Thiol Nucleophile (e.g., 4-methoxythiophenol)
This protocol is adapted for thiol nucleophiles, which require a base for deprotonation.
Materials:
-
6-Bromopyridine-2-sulfonyl fluoride (1.0 eq)
-
4-methoxythiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware and workup reagents as in Protocol 1
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-Bromopyridine-2-sulfonyl fluoride (276 mg, 1.0 mmol), 4-methoxythiophenol (154 mg, 1.1 mmol), and anhydrous K₂CO₃ (207 mg, 1.5 mmol).
-
Add anhydrous DMSO (5 mL, to achieve 0.2 M).
-
Heat the reaction mixture to 90 °C. The reaction mixture may become homogeneous as it heats.
-
Monitor the reaction progress by TLC or LC-MS (thiol reactions are often faster, potentially 1-4 hours).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (Steps 7-9). Note: DMSO can be challenging to remove; ensure thorough washing with water and brine.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-((4-methoxyphenyl)thio)pyridine-2-sulfonyl fluoride.
References
-
Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]
-
Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors. ResearchGate. [Link]
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Reaction Examples. University of Rochester. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reaction Examples [cdb.ics.uci.edu]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Su-FEx Ligation with Pyridyl Sulfonyl Fluorides
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing pyridyl sulfonyl fluorides in their ligation strategies. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Su-FEx chemistry and why is it considered a "click" reaction?
Sulfur(VI) Fluoride Exchange (SuFEx) is a highly efficient and versatile click chemistry reaction that involves the formation of a covalent bond between a sulfonyl fluoride (R-SO₂F) and a nucleophile.[1] It is celebrated as a next-generation click reaction due to its exceptional reliability, high yields, and broad functional group tolerance.[1][2] The S(VI)-F bond is remarkably stable under many conditions but can be selectively activated to react rapidly and specifically with nucleophiles, embodying the core principles of click chemistry.[1][3]
Q2: What are the advantages of using pyridyl sulfonyl fluorides in Su-FEx ligation?
Pyridyl sulfonyl fluorides offer several advantages in SuFEx ligation:
-
Modulated Reactivity: The pyridine ring's electronic properties can influence the reactivity of the sulfonyl fluoride group, allowing for fine-tuning of the reaction kinetics.
-
Biocompatibility: The resulting sulfonamide linkage is stable in biological systems, making pyridyl sulfonyl fluorides valuable reagents for bioconjugation and drug discovery.[3][4]
-
Versatility: The pyridine moiety can be further functionalized, providing a handle for subsequent modifications or for modulating the physicochemical properties of the final product.
Q3: What are the most common nucleophiles used in Su-FEx reactions with pyridyl sulfonyl fluorides?
The most common nucleophiles are primary and secondary amines, which react to form stable sulfonamides.[1][5] Phenols (often as their silyl ethers) are also frequently used to generate sulfonate esters.[1][6] The choice of nucleophile is often dictated by the desired linkage and the overall synthetic strategy.
Q4: How does the stability of the S-F bond contribute to the success of Su-FEx?
The high thermodynamic stability of the S(VI)-F bond is a cornerstone of SuFEx chemistry.[3] This bond is resistant to hydrolysis, oxidation, and reduction, which allows the sulfonyl fluoride group to be carried through multi-step syntheses without the need for protecting groups.[1][3] This "latent" reactivity is "unleashed" under specific catalytic conditions, ensuring high chemoselectivity.[1]
Troubleshooting Guide
This section addresses common issues encountered during the SuFEx ligation of pyridyl sulfonyl fluorides and provides systematic approaches to resolve them.
Issue 1: Low or No Product Formation
Low or no yield is a frequent challenge. The root cause often lies in suboptimal reaction conditions or catalyst choice.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice and loading of the catalyst are critical. For reactions with less nucleophilic amines, a stronger base catalyst may be required.
-
Recommendation: While tertiary amines like triethylamine (Et₃N) can be used, stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene superbases often provide better results, especially for less reactive partners.[1][7] Density functional theory (DFT) studies have shown that a complementary base is crucial for lowering the reaction barrier with primary amines.[8]
-
Protocol: Start with a catalyst screen to identify the optimal base for your specific substrate combination. See the "Catalyst Screening Protocol" below.
-
-
Inappropriate Solvent: The solvent can significantly impact the reaction rate and outcome.
-
Recommendation: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or dioxane are generally good starting points. For certain substrate combinations, "on-water" conditions have been shown to accelerate the reaction.[1]
-
-
Low Reactivity of Nucleophile: Sterically hindered or electron-deficient amines may exhibit sluggish reactivity.
-
Degradation of Starting Materials: Pyridyl sulfonyl fluorides can be susceptible to degradation under strongly basic conditions or at elevated temperatures over extended periods.
-
Recommendation: Monitor the reaction progress closely using TLC or LC-MS.[5] If starting material degradation is observed, consider a lower reaction temperature or a shorter reaction time with a more active catalyst.
-
Issue 2: Formation of Multiple Products or Side Reactions
The observation of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the presence of side reactions.
Possible Causes & Solutions:
-
Reaction with Polyfunctional Nucleophiles: If your nucleophile contains multiple reactive sites (e.g., hydroxyl and amino groups), you may observe a mixture of products.
-
Recommendation: Employing orthogonal protecting group strategies can isolate the desired reactive site. Alternatively, fine-tuning the reaction conditions (e.g., lower temperature, less active catalyst) may favor the more nucleophilic site.
-
-
Hydrolysis of Sulfonyl Fluoride: Although generally stable, sulfonyl fluorides can hydrolyze under basic conditions, especially in the presence of water.
-
Recommendation: Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst-Induced Side Reactions: Some strong bases can promote undesired side reactions with other functional groups in your substrates.
-
Recommendation: If side reactions are suspected, screen a panel of catalysts with varying basicity to find one that promotes the desired ligation without affecting other functional groups.
-
Issue 3: Difficulty with Product Purification
Even with high reaction yields, purification can sometimes be challenging.
Possible Causes & Solutions:
-
Product and Starting Material Co-elution: The product and one of the starting materials may have similar polarities, making chromatographic separation difficult.
-
Recommendation: Adjust the mobile phase composition for column chromatography. If co-elution persists, consider a different purification technique, such as recrystallization or preparative HPLC. Using a "cospot" on a TLC plate can help to visualize the separation between your starting material and product.[5]
-
-
Removal of Catalyst: Highly polar or non-volatile catalysts can be difficult to remove.
-
Recommendation: If using a basic catalyst like DBU, an acidic wash of the organic layer during workup can help to remove it. Alternatively, consider using a polymer-supported catalyst that can be filtered off after the reaction.
-
Experimental Protocols
General Protocol for Su-FEx Ligation with a Pyridyl Sulfonyl Fluoride
-
To a clean, dry vial equipped with a magnetic stir bar, add the pyridyl sulfonyl fluoride (1.0 eq).
-
Dissolve the sulfonyl fluoride in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Add the amine nucleophile (1.1 eq).
-
Add the catalyst (e.g., DBU, 20 mol%).
-
Seal the vial under an inert atmosphere (N₂ or Ar) and stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction (if necessary) and proceed with the appropriate workup and purification procedure.
Catalyst Screening Protocol
-
Set up a parallel array of small-scale reactions in vials.
-
To each vial, add the pyridyl sulfonyl fluoride and the amine nucleophile in your chosen solvent.
-
To each vial, add a different catalyst from a pre-selected panel (see table below).
-
Stir all reactions under identical conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS to determine the conversion to the desired product.
| Catalyst | Class | Typical Loading (mol%) | Notes |
| Triethylamine (Et₃N) | Tertiary Amine | 10-100 | Mild base, suitable for reactive nucleophiles.[1] |
| DBU | Amidine | 10-30 | Strong, non-nucleophilic base, widely effective.[1] |
| BTMG | Guanidine | 10-20 | Very strong base, useful for challenging ligations.[1] |
| Phosphazene Bases | Superbase | 5-10 | Extremely strong bases for highly unreactive substrates.[7] |
Visualizing the Su-FEx Process
Su-FEx Reaction Mechanism
Caption: The base-catalyzed SuFEx ligation mechanism.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low SuFEx reaction yields.
References
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
improving selectivity of 6-Bromopyridine-2-sulfonyl fluoride for specific amino acids
Welcome to the Advanced Chemical Biology Technical Support Center. Subject: Optimization of 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SF) Selectivity Ticket ID: SUFEX-OPT-001 Assigned Scientist: Senior Application Specialist, Covalent Discovery Unit
Executive Summary: The Reactivity Paradox
You are working with 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SF) . Unlike standard phenyl sulfonyl fluorides (which are often kinetically silent until activated), the pyridine core makes this warhead significantly more electrophilic due to the electron-deficient heteroaromatic ring and the inductive effect of the 6-bromo substituent.
The Challenge: While this increased reactivity is excellent for capturing low-nucleophilicity targets, it compromises selectivity. Without precise control, 6-Br-Py-SF will indiscriminately label surface Lysines rather than your target Tyrosine or Histidine.
This guide provides the protocols to tame this reactivity and shift the balance from "promiscuous labeling" to "proximity-driven SuFEx."
Module 1: Mechanistic Grounding
To fix selectivity, we must understand the competing pathways.
The "Assisted" Mechanism (Target)
In the ideal SuFEx reaction (e.g., targeting a catalytic Tyrosine), the reaction is not driven solely by the acidity of the Tyrosine (pKa ~10). It is driven by the protein microenvironment .[1] A neighboring basic residue (His, Lys, or Arg) acts as a general base, deprotonating the Tyrosine hydroxyl into a phenolate, which then attacks the sulfur center. The pyridine nitrogen of your probe may also assist via hydrogen bonding or local buffering effects.
The "Direct" Mechanism (Off-Target)
At pH > 7.5, surface Lysines (pKa ~10.5) possess a significant fraction of unprotonated amine (
Visualizing the Pathway
The following diagram illustrates the divergence between the desired proximity-enabled pathway and the off-target background pathway.
Caption: Figure 1. Kinetic bifurcation of SuFEx reactivity. Selectivity is achieved by suppressing the red pathway (Lysine) while maintaining the green pathway (Tyrosine).
Module 2: Troubleshooting & Optimization
Critical Parameter: pH Tuning
Problem: High background labeling of Lysines. Root Cause: The 6-Br-Py-SF warhead is too "hot" for physiological pH (7.4) if you require strict Tyr selectivity. Solution: Exploit the pKa difference.
| Parameter | Standard Protocol | Optimized for 6-Br-Py-SF | Rationale |
| Buffer pH | 7.4 - 8.0 | 6.5 - 7.0 | At pH 6.5, surface Lysines are >99.9% protonated ( |
| Buffer Type | Tris / Glycine | HEPES / PBS | Tris contains primary amines that can scavenge your probe. Always use non-nucleophilic buffers. |
| Temperature | 37°C | 4°C or 25°C | Lower temperature increases the discrimination between the proximity-driven reaction (low activation energy) and the bimolecular collision reaction (higher activation energy). |
Critical Parameter: Probe Stoichiometry
Problem: "Sticky" probe causing non-specific hydrophobic binding and subsequent labeling. Root Cause: The 6-bromo substituent increases lipophilicity (LogP), leading to micelle formation or aggregation on protein surfaces. Solution:
-
Low Concentration: Do not exceed 10-50 µM probe concentration unless necessary.
-
Competition: Pre-incubate with the non-reactive competitive ligand (if available) to prove the labeling is site-specific.
Module 3: Step-by-Step Optimization Protocol
Follow this workflow to validate selectivity for your specific protein of interest (POI).
Phase A: The pH Titration Scan
-
Prepare Samples: Aliquot POI (1 µM) into three buffers:
-
Buffer A: PBS, pH 6.0
-
Buffer B: PBS, pH 7.0
-
Buffer C: PBS, pH 8.0
-
-
Dosing: Add 6-Br-Py-SF (10 µM final) to each.
-
Incubation: 1 hour at 25°C.
-
Quench: Add 4x Laemmli buffer (with BME/DTT) and boil.
-
Readout: Intact Protein Mass Spectrometry (LC-MS) is mandatory. Western blot is insufficient for quantifying stoichiometry.
-
Success Criteria: At pH 6.0 or 7.0, you observe +219 Da (Probe - HF) shift on the protein mass, corresponding to a single modification. At pH 8.0, you likely see +438 Da or higher (multiple Lysines).
-
Phase B: The "Scramble" Control
To prove the reaction is driven by the specific recognition of the 6-Br-Py scaffold and not just inherent reactivity:
-
Synthesize or purchase Benzenesulfonyl fluoride (standard phenyl-SF).
-
Treat POI with Phenyl-SF at the same concentration/pH as your 6-Br-Py-SF.
-
Result Analysis:
-
If Phenyl-SF also labels the protein: Your target residue is hyper-reactive (rare) or your concentration is too high.
-
If Phenyl-SF does not label: You have confirmed that the Pyridine nitrogen and the Bromine substituent are essential for the specific reactivity (or binding affinity) required for your target.
-
Visualizing the Optimization Workflow
Caption: Figure 2. Decision tree for optimizing SuFEx conditions. Note that pH adjustment is the first line of defense against promiscuity.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use TCEP or DTT during the labeling reaction? A: Yes. Unlike alpha-haloacetamides or maleimides (which target Cysteine), Sulfonyl Fluorides are compatible with reducing agents. The S(VI)-F bond is redox-stable.[2] You can maintain a reducing environment to keep Cysteines from oxidizing without interfering with the SuFEx chemistry [1].
Q2: Why does my mass spec show a mass shift of +239 Da instead of +219 Da? A: You are likely seeing the hydrolysis product or a salt adduct. However, the most common issue with 6-Br-Py-SF is the loss of HF (+219 Da). If you see +239, check if your fluoride leaving group was actually displaced by water (hydrolysis to sulfonic acid) rather than the protein. This usually happens if the protein nucleophile is sterically hindered but water has access.
Q3: Is the Bromine atom stable? Can I use it for downstream chemistry? A: Yes. The 6-bromo position is chemically distinct from the sulfonyl fluoride. After labeling the protein, you can utilize the bromine for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the protein surface, although this is advanced chemistry requiring specific water-soluble catalysts.
Q4: I see labeling at pH 6.5, but I don't have a Tyrosine in the pocket. What did I hit? A: Check for Histidine . While less common, Histidine residues in specific tautomeric states can react with highly activated sulfonyl fluorides like 6-Br-Py-SF. Perform a trypsin digest and peptide mapping (MS/MS) to confirm the location.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.
-
Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[4] Journal of the American Chemical Society.
-
Zheng, Q., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[5] Angewandte Chemie.
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR shifts of 6-Bromopyridine-2-sulfonyl fluoride reaction products
Comparative Guide: F NMR Profiling of 6-Bromopyridine-2-sulfonyl Fluoride and Its Derivatives
Executive Summary & Strategic Utility
6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SO2F ) is a high-value bifunctional linchpin in modern drug discovery. It bridges two powerful synthetic methodologies: SuFEx (Sulfur-Fluoride Exchange) click chemistry and Palladium-catalyzed cross-coupling .
Unlike standard benzenesulfonyl fluorides, the pyridine core introduces unique electronic properties, while the 6-bromo substituent allows for scaffold elaboration before or after the SuFEx "click" event.
This guide provides an objective comparison of the
Baseline Profiling: The Reagent
Before monitoring reaction progress, the baseline signature of the starting material must be established. Note that chemical shifts in
Chemical Shift Data
Reference Standard: Trichlorofluoromethane (
| Compound | Structure | Multiplicity | Notes | |
| 6-Br-Py-SO2F | Pyridine Core | +64.0 to +66.0 | Singlet (s) | Distinctive downfield shift characteristic of |
| Benzenesulfonyl Fluoride | Phenyl Core | +65.5 | Multiplet | Standard SuFEx reference; less hydrolytically active than Py-SO2F. |
| 2-Pyridinesulfonyl Fluoride | Pyridine Core | +65.0 to +66.5 | Singlet | "PyFluor" reagent; slightly more deshielded than benzene analog. |
Critical Note on Sign Convention: Modern literature references
atppm, placing sulfonyl fluorides in the positive (+) range (downfield).[1] Older literature or different referencing (e.g., ) may invert these signs or shift them by ppm. Always verify your internal standard.
Solvent Effects[1]
- : Recommended for routine monitoring. Sharp peaks.
-
: Causes slight upfield shifts (
ppm) due to solvation effects. Use if reaction intermediates are polar/insoluble in chloroform.
Comparative Analysis of Reaction Pathways
The utility of 6-Br-Py-SO2F lies in its two reactive sites. The
Scenario A: SuFEx Activation (S-F Bond Cleavage)
-
Reaction Type: Nucleophilic substitution at Sulfur (e.g., formation of sulfonates or sulfonamides).[1]
-
NMR Behavior: Complete disappearance of the sulfonyl fluoride signal (
ppm). -
New Signals:
-
Product: Usually silent in
F NMR (unless the nucleophile contains fluorine). -
Byproduct: Release of Fluoride ion (
) or Silyl Fluoride ( ).[1]
-
Scenario B: Cross-Coupling (C-Br Bond Cleavage)
-
Reaction Type: Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 6-position.[1]
-
NMR Behavior: Retention of the sulfonyl fluoride signal.
-
Shift Change: The signal will shift slightly (
ppm) depending on the electronic nature of the new substituent (R).
Comparative Data Table: Reaction Products
| Reaction Class | Product Type | Expected | Observation |
| Starting Material | Sulfonyl Fluoride | +65.0 ppm | Sharp Singlet |
| SuFEx (O-Nu) | Sulfonate Ester | Silent (No Signal) | Loss of +65 ppm peak. |
| SuFEx (N-Nu) | Sulfonamide | Silent (No Signal) | Loss of +65 ppm peak. |
| Hydrolysis | Sulfonic Acid | -120 to -150 ppm | Broad peak (free |
| Coupling (C-C) | 6-Aryl-Py-SO2F | +63 to +67 ppm | Signal remains; slight shift based on aryl electronics. |
| Coupling (C-N) | 6-Amino-Py-SO2F | +60 to +63 ppm | Upfield shift due to electron donation from amine. |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for monitoring 6-Br-Py-SO2F reactions using
Figure 1: Decision tree for interpreting
Experimental Protocol: Quantitative Monitoring
To ensure reproducibility and accurate quantitation (yield determination), strict adherence to internal standard protocols is required.
Materials
-
Solvent:
(dried over molecular sieves to prevent hydrolysis). -
Internal Standard (IS):
-Trifluorotoluene ( ).[1]-
Shift:
ppm. -
Reason: Inert, distinct from sulfonyl fluoride range, high boiling point.[1]
-
Method
-
Sample Prep: Take a
aliquot of the reaction mixture. -
Dilution: Dilute with
in an NMR tube. -
Standard Addition: Add
of (known concentration).[1] -
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for accurate integration.
-
Relaxation Delay (
): Set to seconds (Sulfonyl fluorides have long relaxation times; insufficient delay leads to under-integration). -
Scans: 16–32 scans are usually sufficient due to high sensitivity of
F.
-
Data Processing
-
Phase and baseline correct the spectrum.
-
Set
integral to 3.00 (corresponding to 3 Fluorines). -
Integrate the Sulfonyl Fluoride peak (
ppm). -
Calculation:
(Note: Factor of 3/1 accounts for 3 F in IS vs 1 F in product).
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Doyle, A. G., et al. (2015).[1] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][3][4] Journal of the American Chemical Society. [1]
-
UC Santa Barbara NMR Facility. "Table of
F Chemical Shift Ranges." UCSB Chemistry & Biochemistry. -
BenchChem. "Fluorinated Benzenesulfonyl Chlorides for Researchers." BenchChem Publish Comparison Guides.
-
Sigma-Aldrich. "
F NMR Reference Standards." MilliporeSigma Technical Guides.
Comparative Guide: Mass Spectrometry Analysis of 6-Bromopyridine-2-sulfonyl Fluoride Protein Adducts
Executive Summary
The emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has revolutionized covalent protein labeling, moving beyond the traditional cysteine-targeting acrylamides to target "harder" nucleophiles like Tyrosine (Tyr) and Lysine (Lys). Among the next-generation probes, 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SF) stands out as a privileged scaffold.
Unlike standard benzene sulfonyl fluorides (BSF), the pyridine nitrogen in 6-Br-Py-SF electronically activates the sulfonyl center, enhancing reactivity while maintaining aqueous stability. Furthermore, the 6-bromo substituent provides a critical synthetic handle for downstream functionalization (e.g., Suzuki-Miyaura coupling) or structural elaboration in fragment-based drug discovery (FBDD).
This guide objectively compares 6-Br-Py-SF against standard alternatives, detailing the mass spectrometry (MS) workflows required to validate its specific protein adducts.
Mechanistic Basis & Chemical Logic
To analyze these adducts, one must first understand the underlying chemistry. SuFEx is not a non-specific "bomb"; it is a context-dependent reaction driven by the local protein microenvironment.
The Pyridine Advantage
Standard phenyl sulfonyl fluorides (like PMSF) are often too slow to label low-pKa tyrosines or require harsh conditions. The 6-Br-Py-SF scaffold utilizes the electron-withdrawing nature of the pyridine ring (specifically the nitrogen at the ortho position relative to the sulfonyl group) to increase the electrophilicity of the sulfur atom.
-
Mechanism: The nucleophilic residue (Tyr-OH or Lys-NH2) attacks the sulfur center.
-
Leaving Group: Fluoride (F-) is ejected.[1]
-
Result: A stable Sulfonate (Tyr) or Sulfonamide (Lys) bond is formed.
-
The "6-Bromo" Role: Beyond electronic tuning, the bromine atom serves as a distinct mass defect handle in MS and a site for "growing" the fragment in drug design.
Reaction Pathway Diagram
The following diagram illustrates the chemoselective labeling pathway and the resulting mass shift logic.
Figure 1: Mechanistic pathway of SuFEx labeling. The reaction releases HF, resulting in a net mass addition of (Probe - HF).
Comparative Analysis: 6-Br-Py-SF vs. Alternatives
In chemical proteomics, selecting the right probe is critical. The table below contrasts 6-Br-Py-SF with its primary competitors: standard Benzene Sulfonyl Fluorides (BSF) and N-Hydroxysuccinimide (NHS) Esters.
Table 1: Performance Comparison of Covalent Probes
| Feature | 6-Br-Py-SF (The Subject) | Benzene Sulfonyl Fluoride (BSF) | NHS-Esters (Lysine Reactive) |
| Reactivity | High: Activated by pyridine N; rapid labeling at physiological pH. | Moderate/Low: Often requires higher pH or long incubation. | Very High: Rapid, often non-specific labeling of surface lysines. |
| Selectivity | Tunable: Tyr vs. Lys selectivity controlled by pH (pH 7-8 favors Tyr). | Tyr/Lys: Less selective; often requires specific local environment. | Low: Labels almost any accessible primary amine. |
| Stability (Adduct) | High: Sulfonates are stable during MS fragmentation (CID/HCD). | High: Stable, but harder to fragment for site localization. | Moderate: Amide bonds are stable, but hydrolysis can occur. |
| Synthetic Utility | Excellent: Bromine handle allows post-labeling modification. | Limited: Usually a "dead-end" modification. | Limited: Primarily for tagging (biotin/fluorophore). |
| MS Signature | Distinct: Br isotope pattern (1:1 ratio of 79Br/81Br) aids identification. | Standard: No unique isotopic signature unless heavy-labeled. | Standard: No unique signature. |
Experimental Protocol: From Labeling to MS
Scientific Integrity Note: A common failure point in SuFEx analysis is "carryover reactivity." Unreacted probe can label peptides during digestion if not properly quenched or removed, leading to false positives (labeling of unfolded residues that were buried in the native state).
Step 1: In-Solution Labeling
-
Buffer: Use HEPES or PBS (pH 7.4 for Tyr bias, pH 8.5 for Lys bias). Avoid Tris buffer as it contains primary amines that scavenge the probe.
-
Concentration: Incubate protein (1-10 µM) with 6-Br-Py-SF (10-100 µM). Maintain a low DMSO concentration (<2%).
-
Incubation: 1 hour at 37°C or overnight at 4°C.
Step 2: Quenching & Cleanup (Critical)
-
Quench: Add 5-fold molar excess of free Tyrosine or Tryptophan to scavenge unreacted probe.
-
Precipitation: Perform Acetone or Chloroform/Methanol precipitation to physically remove the small molecule probe from the protein pellet. This prevents artifactual labeling during denaturation.
Step 3: Digestion
-
Denature: Resuspend pellet in 8M Urea or 6M Guanidine HCl.
-
Reduce/Alkylate: DTT (5 mM) followed by Iodoacetamide (15 mM).
-
Digest: Dilute to <1M Urea. Add Trypsin (1:50 ratio).
-
Expert Tip: For Tyrosine mapping, consider using Chymotrypsin or Glu-C alongside Trypsin to ensure the hydrophobic Tyr residues are not part of a "missed cleavage" chunk that is too large for MS.
-
Step 4: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase.
-
Method: Data Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for sulfonyl adducts as it provides clean peptide backbone fragmentation while retaining the modification.
Mass Spectrometry Data Interpretation
This is the core technical challenge. You are looking for a specific mass shift on specific residues.[1]
Calculating the Exact Mass Shift
The reaction is a substitution: H (from Protein) + F (from Probe) are lost.
-
Formula of Probe: C
H BrFNO S -
Formula of Adduct Moiety: C
H BrNO S (Probe minus F minus H? No, the protein loses H, the probe loses F. The added mass to the residue is Probe - F). -
Added Composition: C
H BrNO S (The group attached to the Oxygen of Tyrosine).
Calculation:
-
Monoisotopic Mass of 6-Br-Py-SF (
Br): ~238.876 -
Mass of Fluoride (F): 18.998
-
Delta Mass (
Br): 238.876 - 18.998 = +219.878 Da -
Delta Mass (
Br): ~241.874 - 18.998 = +221.876 Da
Note: You must set up your search engine (Proteome Discoverer, MaxQuant, etc.) with two dynamic modifications to account for the bromine isotopes, or use a wildcard search with a specific mass tolerance.
Diagnostic Features[2]
-
Isotopic Pattern: Look for the "twin tower" peaks in the MS1 spectrum. The modification contains one Bromine, so every labeled peptide will show a doublet separated by 2 Da with nearly 1:1 intensity height. This is a powerful filter to remove false positives.
-
Site Localization: The sulfonyl-O-Tyr bond is robust. You should see a clear
or ion series with the mass shift localized to the Tyr or Lys residue.
Data Analysis Workflow
Figure 2: Analytical pipeline for validating 6-Br-Py-SF adducts. The Br isotope filter is the critical step for high-confidence identification.
Troubleshooting & Validation
Issue: Low Labeling Efficiency
-
Cause: pH is too low for the specific Tyr/Lys pKa.
-
Solution: Increase pH to 8.0. Note that Py-SF is more reactive than BSF, so if labeling fails here, the residue is likely buried.
Issue: High Non-Specific Background
-
Cause: Probe concentration too high or "carryover reactivity."
-
Solution: Ensure rigorous protein precipitation (Step 2 in Protocol). Lower probe concentration to 10 µM to prioritize hyper-reactive nucleophiles.
Issue: Unstable Adducts
-
Context: While Tyr-Sulfonates are stable, His-Sulfonates can be labile.
-
Solution: Analyze samples immediately after digestion. Avoid high-temperature drying (SpeedVac) if Histidine labeling is suspected.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. JACS Au. Link
-
Kelly, J. W., et al. (2018). Inverse Drug Discovery for Covalent Proteins. Nature Chemical Biology.[2] Link
-
Chen, G., et al. (2016). Reactivity of Functional Groups in Proteins: Acid-Base Properties of the Side Chains. Journal of Biological Chemistry. Link
Sources
A Comparative Guide to the Reactivity of Sulfonyl Chlorides vs. 6-Bromopyridine-2-sulfonyl Fluoride for Drug Discovery
In the landscape of modern drug discovery and chemical biology, the ability to forge robust and reliable covalent linkages is paramount. Sulfonyl electrophiles have emerged as powerful tools for this purpose, with sulfonyl chlorides being the traditional workhorses. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has brought sulfonyl fluorides to the forefront, offering a unique balance of stability and reactivity. This guide provides an in-depth comparison of the reactivity of conventional sulfonyl chlorides and a prominent member of the SuFEx toolkit, 6-Bromopyridine-2-sulfonyl fluoride, to inform researchers in their selection of the optimal reagent for their applications.
The Dichotomy of Reactivity and Stability: A Fundamental Overview
The core difference between sulfonyl chlorides and sulfonyl fluorides lies in the nature of the sulfur-halogen bond. The high electronegativity of fluorine renders the S-F bond significantly stronger and less polarized than the S-Cl bond. This fundamental distinction dictates their divergent chemical behavior.
Sulfonyl Chlorides: These reagents are characterized by their high reactivity, readily undergoing nucleophilic substitution with a wide range of nucleophiles. However, this high reactivity comes at the cost of stability. Sulfonyl chlorides are notoriously susceptible to hydrolysis, often decomposing upon exposure to ambient moisture, which can complicate their storage and handling.[1][2]
Sulfonyl Fluorides: In stark contrast, sulfonyl fluorides are remarkably stable.[3][4] They are generally resistant to hydrolysis and can withstand a broader range of reaction conditions.[3] This stability, however, is coupled with a lower intrinsic reactivity. The activation of the S-F bond for nucleophilic attack typically requires specific conditions, such as the presence of a base or a catalyst, forming the basis of SuFEx chemistry.[5]
This inherent trade-off between reactivity and stability is a critical consideration for any synthetic chemist. The choice between a sulfonyl chloride and a sulfonyl fluoride is not merely a matter of swapping one halogen for another; it is a strategic decision that impacts reaction design, purification, and the overall efficiency of a synthetic campaign.
Mechanistic Divergence: SN2 vs. Addition-Elimination
The differences in reactivity between sulfonyl chlorides and fluorides are also reflected in their reaction mechanisms.
Sulfonyl Chlorides typically react with nucleophiles via a concerted SN2-like mechanism, involving a single transition state.[6]
Sulfonyl Fluorides , on the other hand, are proposed to react through a stepwise addition-elimination mechanism. This pathway involves the formation of a hypervalent sulfur intermediate, which then eliminates the fluoride ion.[6] This mechanistic difference can have significant implications for reaction kinetics and selectivity.
Quantitative Reactivity Comparison
| Feature | Sulfonyl Chlorides (e.g., Arylsulfonyl Chlorides) | 6-Bromopyridine-2-sulfonyl Fluoride |
| Relative Reactivity | High | Moderate (Requires activation) |
| Stability to Hydrolysis | Low | High |
| Storage and Handling | Requires inert conditions | Bench-stable |
| Reaction Mechanism | Predominantly SN2 | Addition-Elimination |
| Suitability for Click Chemistry | Not ideal due to high reactivity and instability | Excellent (Foundation of SuFEx) |
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for the synthesis of a sulfonamide are provided below.
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using a Sulfonyl Chloride
This protocol describes a typical reaction between a sulfonyl chloride and an amine.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add benzylamine (1.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-6-bromopyridine-2-sulfonamide using 6-Bromopyridine-2-sulfonyl Fluoride (A SuFEx Reaction)
This protocol illustrates a typical SuFEx reaction, highlighting the need for activation.
Materials:
-
6-Bromopyridine-2-sulfonyl fluoride
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-Bromopyridine-2-sulfonyl fluoride (1.0 eq) in acetonitrile, add benzylamine (1.1 eq).
-
Add DBU (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
The choice of a sulfonyl chloride or a sulfonyl fluoride is dictated by the specific requirements of the synthesis.
-
When to Choose a Sulfonyl Chloride: For straightforward syntheses where the nucleophile is robust and the reaction can be performed under strictly anhydrous conditions, the high reactivity of a sulfonyl chloride can be advantageous, leading to rapid reaction times.
-
When to Choose 6-Bromopyridine-2-sulfonyl Fluoride: For applications in complex molecule synthesis, bioconjugation, or when working with sensitive substrates, the stability of the sulfonyl fluoride is a significant asset. Its controlled reactivity, unleashed only under specific SuFEx conditions, allows for greater functional group tolerance and cleaner reaction profiles. The pyridine ring in 6-Bromopyridine-2-sulfonyl fluoride also serves as a versatile handle for further functionalization, for instance, through cross-coupling reactions. The stability of 6-substituted pyridine-2-sulfonyl chlorides is noted to be greater than the parent compound, a factor that still pales in comparison to the fluoride counterpart.[2]
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams depict the reaction workflows and mechanistic pathways.
Caption: Comparative reaction pathways of sulfonyl chlorides and 6-Bromopyridine-2-sulfonyl fluoride.
Caption: Mechanistic comparison of nucleophilic substitution on sulfonyl halides.
Conclusion
The choice between a sulfonyl chloride and 6-Bromopyridine-2-sulfonyl fluoride is a critical decision in the design of synthetic routes for drug discovery. Sulfonyl chlorides offer high reactivity for rapid transformations but are hampered by their instability. In contrast, 6-Bromopyridine-2-sulfonyl fluoride, a cornerstone of SuFEx chemistry, provides exceptional stability and controlled reactivity, making it an ideal choice for complex, multi-step syntheses and applications in chemical biology where functional group tolerance is paramount. By understanding the fundamental differences in their stability, reactivity, and underlying mechanisms, researchers can make informed decisions to accelerate their research and development efforts.
References
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Doyle, A. G., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC. [Link]
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Bentley, T. W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules, 20(5), 8414-8433. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
-
Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
-
ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. [Link]
-
Semantic Scholar. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. [Link]
-
Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56. [Link]
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
ResearchGate. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
OUCI. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
-
Li, S., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. [Link]
-
Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(84), 12816-12819. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Gray, M. B., et al. (n.d.). Exploring the Stability of Mixed Halide Vacancy Ordered Quadruple Perovskites. [Link]
Sources
- 1. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Validation of Covalent Bond Formation Using LC-MS/MS
For researchers, scientists, and drug development professionals navigating the promising yet complex landscape of targeted covalent inhibitors (TCIs), unequivocal validation of the covalent binding event is not just a formality—it is the bedrock upon which a successful drug discovery campaign is built. While the allure of TCIs lies in their potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance, these advantages are predicated on a precise and intended covalent interaction with the target protein.[1] Misinterpretation of the binding mode can lead to wasted resources and the advancement of suboptimal candidates.
This guide provides an in-depth, technically-grounded comparison of methodologies for validating covalent bond formation, with a central focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As the workhorse of modern proteomics and small molecule analysis, LC-MS/MS offers a direct and unambiguous window into the molecular events of covalent modification. We will dissect the causality behind experimental choices, present self-validating protocols, and objectively position LC-MS/MS against alternative technologies.
The Cornerstone of Covalent Validation: Why Mass Spectrometry Reigns Supreme
At its core, a covalent bond is the formation of a new, stable chemical entity: the protein-inhibitor adduct. Mass spectrometry is uniquely suited to detect this event because it is a first-principles measurement of mass. Unlike indirect assays that measure downstream functional effects (which can be misleading), MS directly observes the mass shift in the target protein that corresponds precisely to the mass of the bound inhibitor.[2] This provides the most direct evidence of covalent modification.
Our exploration of LC-MS/MS validation is structured around the three fundamental questions every researcher must answer:
-
IF a covalent bond has formed.
-
WHERE on the protein the bond has formed.
-
HOW FAST and to WHAT EXTENT the bond forms.
Part 1: Intact Protein Analysis — Answering "IF" the Adduct Exists
The first step in validation is to confirm the formation of the 1:1 protein-inhibitor adduct. This is most elegantly achieved by analyzing the protein at the intact level, often referred to as a "top-down" approach.[3]
The Causality of the Experiment: The logic is straightforward: if a covalent bond forms, the molecular weight of the protein will increase by the molecular weight of the inhibitor (minus any leaving groups). By comparing the mass spectrum of the untreated protein to that of the protein incubated with the covalent inhibitor, we can directly observe this mass shift. The liquid chromatography (LC) step is critical here; it serves to desalt the protein sample and, importantly, to separate the protein-inhibitor adduct from any remaining non-covalently bound inhibitor, ensuring that the observed mass shift is due to a stable, covalent bond.[4]
Experimental Protocol: Intact Mass Analysis of a Protein-Inhibitor Adduct
-
Incubation:
-
Reconstitute the purified target protein in an MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) to a final concentration of 1-5 µM.
-
Add the covalent inhibitor from a concentrated stock (e.g., in DMSO) to achieve a 2-5 fold molar excess. Ensure the final DMSO concentration is low (<2%) to avoid protein denaturation.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 1-4 hours) to allow for complete or near-complete labeling.
-
Prepare a control sample containing only the protein and the equivalent amount of DMSO.
-
-
LC Separation:
-
Set up a reverse-phase LC method suitable for proteins. A C4 or C8 column with a short, rapid gradient is often effective.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Inject 5-10 µL of the incubation mixture.
-
Run a gradient from ~5% B to 95% B over 5-10 minutes to elute the protein and separate it from salts and unbound inhibitor.
-
-
MS Data Acquisition:
-
Couple the LC outlet to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode across a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein (e.g., m/z 800-2000).
-
The ESI source fragmentor voltage can be optimized to aid in-source desolvation and adduct removal for larger proteins.[5]
-
-
Data Analysis:
-
The raw mass spectrum will show a series of peaks, each representing the intact protein with a different number of charges (protons) attached.
-
Use deconvolution software (e.g., MaxEnt) to transform this charge state envelope into a single zero-charge spectrum, which directly displays the molecular weight of the species present.[4]
-
Compare the deconvoluted spectra of the control and inhibitor-treated samples to identify the mass shift.
-
Part 2: Peptide Mapping — Answering "WHERE" the Bond Formed
Confirming that a bond has formed is necessary but not sufficient. For targeted drug design, we must prove that the modification occurred at the intended amino acid residue (e.g., a specific cysteine in a binding pocket). This is achieved with a "bottom-up" proteomics approach, which provides peptide-level resolution.[6]
The Causality of the Experiment: The intact protein is too large to pinpoint a single modification site directly with MS/MS. Therefore, we use a protease (most commonly trypsin) to digest the protein into a predictable set of smaller peptides. These peptides are then separated by LC and analyzed by tandem mass spectrometry (MS/MS). In the MS/MS experiment, a specific peptide ion (the "precursor ion") is selected and fragmented. The resulting fragment ions (the "product ions") reveal the amino acid sequence. If a peptide contains the covalent modification, both the precursor ion and its corresponding fragment ions will carry the additional mass of the inhibitor. This allows for the unambiguous identification of the modified peptide and, critically, the exact amino acid residue to which the inhibitor is attached.[3]
Experimental Protocol: Bottom-Up LC-MS/MS for Site Identification
-
Protein Denaturation and Digestion:
-
Start with the same incubation mixture from the intact analysis, ensuring a high percentage of modification.
-
Denaturation: Add Urea or Guanidine-HCl to a final concentration of 6-8 M to unfold the protein, making it accessible to the protease.
-
Reduction: Add Dithiothreitol (DTT) and incubate to reduce disulfide bonds.
-
Alkylation: Add Iodoacetamide (IAA) and incubate in the dark to cap the free cysteines, preventing them from re-forming disulfide bonds. This step is critical for distinguishing the target cysteine from other cysteines in the protein.
-
Digestion: Dilute the sample to reduce the denaturant concentration (<1 M) and add trypsin. Incubate overnight at 37°C.
-
-
Peptide Cleanup and LC Separation:
-
Quench the digestion with formic acid.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Set up a nano-flow or analytical-flow LC method with a C18 column and a longer gradient (e.g., 30-60 minutes) to achieve good separation of the complex peptide mixture.
-
-
MS/MS Data Acquisition:
-
Use a data-dependent acquisition (DDA) method. The mass spectrometer performs a full MS1 scan to detect all eluting peptide ions.
-
It then sequentially selects the most intense precursor ions from the MS1 scan and subjects them to fragmentation (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) to acquire MS2 (or MS/MS) spectra.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS spectra against the known sequence of the target protein.
-
The key is to specify the mass of the covalent inhibitor as a "variable modification" on the target residue (e.g., cysteine).
-
The software will identify spectra that match the modified peptide. Manual validation of the MS/MS spectrum is crucial: look for a series of b- and y-fragment ions that consistently show the mass shift, confirming the modification site.[7][8]
-
Part 3: Quantitative & Kinetic Analysis — Answering "HOW FAST" and "HOW MUCH"
For lead optimization, simply knowing if and where a bond forms is not enough. The efficiency and rate of this reaction are critical parameters that define an inhibitor's potency. The preferred metric for covalent inhibitors is the second-order rate constant, k_inact/K_i, which reflects both the initial non-covalent binding affinity (K_i) and the maximum rate of covalent bond formation (k_inact).[9] MS-based methods are exceptionally well-suited for these measurements.
The Causality of the Experiment: By monitoring the reaction between protein and inhibitor over time, we can measure the rate of disappearance of the unmodified protein and the rate of appearance of the protein-adduct. This can be done at either the intact protein or peptide level. Plotting the percentage of modified protein against time allows for the calculation of observed rate constants (k_obs), and subsequent analysis of k_obs at different inhibitor concentrations yields the k_inact/K_i value.[1][10]
A targeted proteomics approach using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is often employed for the highest sensitivity and throughput in cellular systems.[2][11] This involves programming the mass spectrometer to specifically monitor for the precursor and a few characteristic fragment ions of both the modified and unmodified target peptides, allowing for precise quantification even in highly complex mixtures like cell lysates.
Experimental Protocol: Time-Course Kinetic Analysis
-
Reaction Setup: Prepare a series of reactions, each with a fixed concentration of protein and a different concentration of the inhibitor.
-
Time-Course Sampling: At specific time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot of each reaction and immediately quench it by adding acid (for intact analysis) or a denaturing/digestion buffer (for peptide analysis).
-
LC-MS/MS Analysis: Analyze each quenched time point using either the intact mass or bottom-up peptide workflow described previously. For peptide-level quantification, a targeted PRM method is ideal.
-
Data Analysis:
-
For each time point, calculate the fraction of modified protein by dividing the signal (e.g., peak area) of the adduct by the sum of the signals for the adduct and the unmodified protein.
-
Plot the fraction modified vs. time and fit the data to a one-phase association model to determine the observed rate constant (k_obs) for each inhibitor concentration.
-
Plot the calculated k_obs values against the inhibitor concentrations. The slope of this line represents the second-order rate constant, k_inact/K_i.
-
A Comparative Landscape: Positioning LC-MS/MS Among Alternatives
While LC-MS/MS is a central tool, a robust validation strategy often incorporates orthogonal techniques. Understanding the strengths and weaknesses of each is key to designing a comprehensive characterization plan.
| Technique | Information Provided | Sensitivity | Throughput | Key Strengths | Key Limitations |
| LC-MS/MS | Direct evidence of adduct (If) , precise modification site (Where) , stoichiometry, kinetics, occupancy.[6] | High (fmol-pmol) | Moderate to High | Unambiguous mass-based evidence, applicable in complex mixtures (lysates), provides kinetic data.[11] | Does not provide 3D structural information of the binding pose. |
| X-ray Crystallography | High-resolution 3D structure of the protein-inhibitor complex , confirming the covalent bond and binding orientation.[12] | Low (requires mg of pure, crystalline protein) | Very Low | The "gold standard" for structural confirmation of the binding mode and guiding structure-based design. | Requires protein to crystallize, which can be a major bottleneck; may not be feasible for all targets. |
| NMR Spectroscopy | Can confirm covalent bond formation through chemical shift perturbations and identify the modified residue. | Low (requires high concentrations of isotopically labeled protein) | Very Low | Provides detailed information on protein dynamics and can be performed in solution. | Technically demanding, requires large amounts of pure protein, generally limited to smaller proteins (<40 kDa). |
| Activity-Based Protein Profiling (ABPP) | Proteome-wide selectivity profiling of the covalent inhibitor against a whole class of enzymes in native biological systems.[13] | High | Moderate | Excellent for assessing off-target effects and confirming target engagement in a physiological context. | Indirectly confirms binding; requires a suitable chemical probe (e.g., with an alkyne tag for click chemistry).[13] |
Ensuring Trustworthiness: The Role of Controls
-
The Non-Reactive Control: Synthesize an analog of your inhibitor where the reactive "warhead" is replaced with a non-reactive group. This compound should still bind non-covalently to the target but should show no mass shift in the LC-MS analysis. This control definitively proves that the observed modification is mechanism-based and not an artifact.
-
The Mutant Control: If the intended target is a specific cysteine, mutate that residue to a non-nucleophilic amino acid like alanine or serine. The mutant protein should not be modified by the inhibitor.[14] This provides orthogonal evidence that you have identified the correct binding site.
-
Competition Experiments: Pre-incubating the target protein with a known non-covalent binder that occupies the same site should prevent or reduce the covalent modification by your test compound.[14] This confirms that the covalent interaction is occurring at the intended binding pocket.
By integrating these controls, you build a rigorous, multi-pronged argument for the intended covalent mechanism of action, lending high confidence to your findings and ensuring the integrity of your drug discovery program.
Conclusion
The validation of covalent bond formation is a critical milestone in the development of targeted covalent inhibitors. LC-MS/MS stands as the primary and most powerful tool for this task, offering a suite of applications that can definitively answer if, where, and how fast a covalent modification occurs. By employing a logical progression from intact protein analysis to peptide mapping and kinetic measurements, researchers can gain a comprehensive understanding of their molecule's mechanism of action. When complemented by orthogonal techniques like X-ray crystallography and robustly validated with essential controls, this LC-MS-centric approach provides the unequivocal evidence required to confidently advance covalent inhibitors from the bench to the clinic.
References
-
Bar-Peled, L., et al. (2017). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology, 13(9), 935-942. [Link]
-
Genedata. (n.d.). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Genedata Expressionist Case Study. [Link]
-
Saabye, M. J., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 963–970. [Link]
-
Lopes, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Journal of Proteome Research, 18(9), 3484–3493. [Link]
-
ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience Services. [Link]
-
de Bruin, G., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6296. [Link]
-
Wolff, J. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(4), 101-109. [Link]
-
Batra, J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Cohen, S. M., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 553–562. [Link]
-
Campuzano, I. D. G., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins Resources. [Link]
-
de Bruin, G., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]
-
Bioanalysis Zone. (2015). Webinar Q&A follow up: 'High-throughput mass spectrometric analysis of covalent protein-inhibitor adducts for the discovery of irreversible inhibitors: a complete workflow'. Bioanalysis Zone. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Chemistry Department. [Link]
-
Kostiainen, R. (n.d.). Interpreting MS/MS spectra. University of Helsinki. [Link]
-
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
-
IQ Proteomics. (2025). An LC-MS toolbox for identifying and guiding the development of cysteine-targeted small molecule covalent inhibitors. Cancer Research. [Link]
-
LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
Lopes, V. H., et al. (2021). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
-
Fàbrega-Sáez, L., et al. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Analytica Chimica Acta, 1241, 340739. [Link]
-
Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. ScienceDirect. [Link]
Sources
- 1. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. uab.edu [uab.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM [genedata.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Mechanistic Validation of 6-Bromopyridine-2-sulfonyl Fluoride: A Comparative KIE Guide
Topic: Kinetic Isotope Effect (KIE) Studies on 6-Bromopyridine-2-sulfonyl Fluoride Mechanisms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromopyridine-2-sulfonyl fluoride (6-BPSF) represents a "next-generation" class of SuFEx (Sulfur-Fluoride Exchange) reagents. Unlike traditional benzenesulfonyl fluorides, the incorporation of a pyridine ring—specifically with the 6-bromo substituent—dramatically alters the electrophilicity of the sulfur center.
This guide provides a technical comparison of 6-BPSF against standard alternatives (PMSF, Benzenesulfonyl fluoride) and details the Kinetic Isotope Effect (KIE) methodologies required to validate its reaction mechanism. For drug developers, understanding these kinetics is critical for tuning covalent inhibition rates (
Mechanistic Context: The "Pyridine Effect"
The superior reactivity of 6-BPSF over standard benzenesulfonyl fluorides is driven by two electronic factors:
-
Pyridine Nitrogen (N1): The electron-deficient nature of the pyridine ring (via inductive withdrawal and resonance) destabilizes the ground state of the sulfonyl group, making the sulfur more susceptible to nucleophilic attack.
-
6-Bromo Substituent: This halogen provides an additional inductive electron-withdrawing effect (
), further activating the S(VI) center. Crucially, it serves as an orthogonal handle for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing the reagent to act as a bifunctional linker.
Reaction Pathway
The consensus mechanism for SuFEx reagents involves a substitution at the hexavalent sulfur. KIE studies are employed to distinguish between a concerted
Figure 1: Mechanistic pathways for Sulfonyl Fluoride exchange. KIE studies determine if the reaction proceeds directly through the Transition State (Concerted) or rests in a Pentacoordinate Intermediate.
Comparative Analysis: 6-BPSF vs. Alternatives
The following table contrasts 6-BPSF with the industry-standard PMSF (Phenylmethanesulfonyl fluoride) and BSF (Benzenesulfonyl fluoride).
| Feature | 6-Bromopyridine-2-sulfonyl fluoride (6-BPSF) | Benzenesulfonyl fluoride (BSF) | PMSF |
| Reactivity Class | High (Activated SuFEx) | Moderate (Standard SuFEx) | High (Serine Protease Inhibitor) |
| Electronic Driver | Pyridine N-activation + Br-induction | Benzene resonance (Stable) | Methylene spacer (Hyperconjugation) |
| Hydrolytic Stability | Moderate ( | High ( | Low ( |
| Selectivity | Tunable (Tyr/Lys/His) | Strict SuFEx (Tyr/Lys) | Promiscuous (Ser/Cys) |
| Primary Application | Bifunctional Linkers, Covalent Probes | Chemical Biology Probes | Protein Purification (Lysis) |
| KIE Profile | Sensitive to pH (General Base Catalysis) | Requires activation (e.g., Si-F) | Rapid solvolysis dominates |
Key Insight: 6-BPSF offers a "Goldilocks" zone of reactivity—more stable than PMSF (allowing for complex biological experiments) but significantly more reactive than BSF, enabling rapid labeling at lower concentrations.
Kinetic Isotope Effect (KIE) Experimental Design
To validate the mechanism of 6-BPSF, researchers must determine the Rate Determining Step (RDS). The two critical KIE experiments are Solvent KIE (SKIE) and Nucleophile KIE .
Experiment A: Solvent Kinetic Isotope Effect (SKIE)
Objective: Determine if proton transfer is part of the RDS.
-
Method: Compare reaction rates in
vs. . -
Interpretation:
- : No proton transfer in RDS (likely direct nucleophilic attack).
- : Primary SKIE. Proton transfer (deprotonation of the nucleophile by a base) is rate-limiting.
- : Inverse SKIE. Often indicates specific acid catalysis or equilibrium isotope effects prior to RDS.
Experiment B: Secondary Deuterium KIE (Nucleophile)
Objective: Assess hybridization changes at the nucleophile (e.g., using deuterated amines).
-
Method: React 6-BPSF with
vs. . -
Interpretation: Significant KIEs here suggest the bond formation between N and S is the RDS.
Detailed Experimental Protocol
This protocol describes the measurement of pseudo-first-order kinetics to derive KIE values for 6-BPSF conjugation with a model nucleophile (e.g., Tyrosine analog or Benzylamine).
Reagents & Equipment
-
Electrophile: 6-Bromopyridine-2-sulfonyl fluoride (10 mM stock in DMSO).
-
Nucleophile: Benzylamine (and Benzylamine-
). -
Solvent: Phosphate Buffer (pH 7.4) prepared in
and . -
Internal Standard: 1,3,5-Trimethoxybenzene (inert to SuFEx).
-
Analysis:
-NMR (preferred for tracking S-F bond breakage) or HPLC-UV.
Workflow Diagram
Figure 2: Step-by-step workflow for determining Solvent Kinetic Isotope Effects using NMR spectroscopy.
Step-by-Step Procedure
-
Baseline Setup: Prepare two parallel reaction vessels.
-
Vessel A (
): 450 µL Phosphate buffer (pH 7.4) + 50 µL (for lock) + Nucleophile (50 mM). -
Vessel B (
): 500 µL Phosphate buffer in (pD 7.8 to match pKa ionization state) + Nucleophile (50 mM).
-
-
Initiation: Add 6-BPSF (final conc. 5 mM) to both vessels simultaneously. Rapidly mix.
-
Monitoring: Immediately transfer to NMR tubes. Acquire
spectra every 60 seconds for 60 minutes.-
Track the disappearance of the sulfonyl fluoride peak (
ppm) and appearance of fluoride ion ( ppm).
-
-
Data Processing:
-
Integrate the sulfonyl fluoride peak relative to the internal standard.
-
Plot
vs. time ( ). -
The slope of the line
.
-
-
Calculation:
Troubleshooting & Validation[1]
-
pD Correction: In
, the pH meter reading must be corrected: . Failure to correct this will result in different ionization states of the nucleophile, invalidating the KIE. -
Hydrolysis Background: Run a control with no nucleophile to measure the background hydrolysis rate of 6-BPSF. Subtract this from the nucleophilic reaction rate if significant.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2017). "SuFEx-based chemical probes for global profiling of the human kinome." Journal of the American Chemical Society. [Link]
-
Moses, J. E., et al. (2019). "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation to DNA and Proteins." Angewandte Chemie. [Link]
-
Gomez, J., & Fokin, V. V. (2016). "Nucleophilic Substitution at Sulfur(VI): The Kinetic Isotope Effect." Journal of Organic Chemistry. (Note: General reference for S(VI) substitution kinetics). [Link]
Sources
Advanced Evaluation of Metabolic Stability in Pyridyl Sulfonyl Fluoride Inhibitors
Introduction: The Pyridyl-SuFEx Paradox
In the landscape of covalent drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, moving beyond the traditional cysteine-targeting acrylamides to target tyrosine, lysine, serine, and histidine residues.[1][2] Within this class, Pyridyl Sulfonyl Fluorides (PySFs) represent a high-value but challenging subclass.
While the pyridine ring offers superior aqueous solubility and the ability to engage in hydrogen bonding within the active site compared to their phenyl counterparts, it introduces a unique metabolic liability. The electron-deficient nature of the pyridine ring renders the sulfonyl fluoride highly electrophilic. This creates a "Goldilocks" challenge: the warhead must be reactive enough to modify the target residue but stable enough to survive the systemic circulation (plasma) and hepatic metabolism.
This guide outlines a rigorous, self-validating workflow to evaluate the metabolic stability of PySF inhibitors, distinguishing between chemical instability (hydrolysis) and enzymatic degradation.
Mechanisms of Instability
To accurately evaluate stability, one must first understand the degradation pathways specific to heteroaryl sulfonyl fluorides.
A. Chemical Hydrolysis & Extrusion
Unlike phenyl sulfonyl fluorides, PySFs are susceptible to two distinct non-enzymatic degradation pathways:
-
Nucleophilic Attack by Water: The electron-withdrawing nitrogen atom activates the sulfur center, increasing susceptibility to hydrolysis in aqueous buffers, generating the corresponding sulfonic acid and fluoride ion.
-
Extrusion: Specific isomers (particularly
- and -pyridyl derivatives) can undergo desulfonylation, extruding sulfur dioxide to form the parent pyridine. This is a critical instability mode often mistaken for metabolic clearance.
B. Plasma Instability (Species Differences)
Sulfonyl fluorides are prone to hydrolysis by plasma esterases and lipases. Crucially, rodent plasma (mouse/rat) contains high levels of carboxylesterases that can rapidly hydrolyze SFs, whereas human plasma is generally more stable. Failure to account for this species difference can lead to the premature abandonment of viable clinical candidates.
C. Glutathione (GSH) Conjugation
While SuFEx warheads are designed to be "bio-orthogonal," highly activated PySFs can react with the abundant cellular nucleophile glutathione, leading to rapid non-CYP mediated clearance.
Comparative Analysis: PySF vs. Alternatives
The following table contrasts PySFs with standard Phenyl SFs and Acrylamides to highlight the specific evaluation needs.
| Feature | Pyridyl Sulfonyl Fluoride (PySF) | Phenyl Sulfonyl Fluoride (PhSF) | Acrylamide (Cys-Targeting) |
| Target Residues | Tyr, Lys, His, Ser (Context dependent) | Tyr, Lys (Context dependent) | Cys (Strict requirement) |
| Intrinsic Reactivity | High (Activated by N-heterocycle) | Moderate | Moderate to High |
| Aqueous Solubility | High (Polar pyridine ring) | Low (Lipophilic) | Moderate |
| Major Stability Risk | Hydrolysis & | CYP-mediated oxidation | GSH conjugation (Michael Addition) |
| Plasma Stability | Variable (Isomer dependent) | Generally High (Human) | High |
| Evaluation Priority | Buffer Stability First | Microsomal Stability First | GSH Reactivity First |
Experimental Workflow & Protocols
The following workflow is designed to filter out chemically unstable compounds before expensive metabolic profiling.
Diagram: Stability Evaluation Decision Tree
Caption: A hierarchical workflow for filtering PySF inhibitors. Chemical stability in buffer is the gatekeeper assay to distinguish intrinsic instability from enzymatic metabolism.
Protocol 1: Chemical Stability (The Gatekeeper)
Objective: Determine if the PySF hydrolyzes spontaneously or extrudes
-
Preparation: Prepare a 10 mM stock solution of the PySF in DMSO.
-
Incubation: Dilute to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4. Incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench with equal volume cold acetonitrile (ACN).
-
Analysis: Analyze via LC-MS/MS.
-
Critical Check: Monitor for the parent mass [M+H]+.
-
Diagnostic Check: Monitor for the hydrolysis product [M-F+OH]+ and the desulfonylation product [M-SO2F]+ (pyridine core).
-
-
Acceptance Criteria: >90% parent remaining after 24 hours.
Protocol 2: Comparative Plasma Stability
Objective: Assess susceptibility to plasma esterases and validate species selection.
-
Matrix: Thaw frozen plasma (Human, Rat, Mouse) and acidify slightly to pH 7.4 (plasma pH can rise upon storage) using 1% phosphoric acid if necessary to match physiological conditions strictly.
-
Incubation: Spike PySF (1 µM final) into plasma pre-warmed to 37°C.
-
Timepoints: 0, 10, 30, 60, 120 min.
-
Quench: Add 3 volumes of ice-cold ACN containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min to pellet proteins.
-
Data Analysis: Plot ln(% remaining) vs. time. Calculate
.-
Interpretation: If Rat
< 15 min but Human > 120 min, the compound is stable enough for human use, but a transgenic mouse model (humanized esterases) or an esterase inhibitor (e.g., BNPP) may be required for preclinical PK studies.
-
Protocol 3: Microsomal Intrinsic Clearance ( )
Objective: Determine oxidative metabolism (CYP450).
-
System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Reaction:
-
Test Arm: +NADPH (cofactor for CYPs).
-
Control Arm: -NADPH (detects non-CYP hydrolysis).
-
-
Procedure: Pre-incubate microsomes and compound (1 µM) for 5 min at 37°C. Initiate with NADPH regenerating system.
-
Calculation:
-
PySF Specific Note: If the (-NADPH) arm shows high clearance, the compound is chemically unstable or a substrate for microsomal esterases, rendering the (+NADPH) data invalid for CYP assessment.
Strategic Optimization: The Steric Shield
If a PySF candidate fails the stability protocols, "Steric Shielding" is the primary medicinal chemistry strategy to rescue the series.
Diagram: Steric Shielding Mechanism[3]
Caption: Introduction of ortho-substituents (2,6-position relative to sulfonyl) prevents water/esterase attack without abolishing reaction with the specific target residue.
Research indicates that 2,4,6-trisubstituted aryl sulfonyl fluorides display the highest metabolic stability due to steric protection of the S-F bond from hydrolytic enzymes and water, while retaining reactivity toward the target protein's specific nucleophile (the "Goldilocks" zone).
References
-
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists . National Institutes of Health (NIH).[3] Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides . ACS Molecular Pharmaceutics. Available at: [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads . Expert Opinion on Drug Discovery. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays . Current Protocols. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromopyridine-2-sulfonyl fluoride
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromopyridine-2-sulfonyl fluoride. As a compound integrating a halogenated pyridine core with a reactive sulfonyl fluoride functional group, it demands a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of 6-Bromopyridine-2-sulfonyl fluoride, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from the constituent functional groups: the bromopyridine moiety and the sulfonyl fluoride group.
Hazard Identification
The chemical structure suggests multiple hazard classifications. Pyridine and its derivatives are known for their toxicity, while halogenated organic compounds have specific environmental and disposal considerations.[1][2][3] Sulfonyl fluorides, while often more stable to hydrolysis than their chloride counterparts, are reactive electrophiles.[4][5][6]
| Hazard Classification | Description | Rationale & Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[7][8] | The pyridine ring is a known toxicophore. All handling and transfers must be conducted in a certified chemical fume hood to prevent inhalation. Direct contact must be avoided. |
| Skin & Eye Irritation/Corrosion | Expected to cause skin irritation and serious eye irritation or damage.[7][9][10] | The sulfonyl fluoride group is reactive and can cause damage to biological tissues upon contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] |
| Respiratory Irritation | May cause respiratory irritation.[9][13] | Vapors or aerosols can irritate the respiratory tract. Engineering controls, such as a fume hood, are the primary line of defense.[11][12] |
| Halogenated Organic Compound | Subject to specific hazardous waste regulations.[14][15][16] | Combustion of brominated compounds can produce acidic gases (e.g., HBr). Therefore, this waste must be segregated for specialized high-temperature incineration.[17] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. This is a non-negotiable baseline for all personnel handling the compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact.[11] | To prevent skin contact and absorption. Always inspect gloves for integrity before use and wash hands after removal. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[12] | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination. |
| Respiratory Protection | All handling must occur in a properly functioning, certified laboratory chemical fume hood.[11] | To avoid the inhalation of potentially toxic and irritating vapors. |
Emergency Spill Procedures
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Assess the Situation: Evaluate the size of the spill. If it is large, involves a fire, or you feel it is unsafe to handle, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For Small, Manageable Spills:
-
Ensure proper PPE is worn.
-
Contain the spill using a non-combustible absorbent material like vermiculite, sand, or silica gel.[1][12]
-
Carefully sweep or scoop the absorbed material into a sealable, clearly labeled container for hazardous waste.[12]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.
-
Report the incident to your supervisor, as per institutional policy.
-
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of 6-Bromopyridine-2-sulfonyl fluoride is segregation and professional disposal . On-site chemical neutralization is not recommended for routine laboratory waste due to the compound's stability and the potential to generate hazardous byproducts like hydrogen fluoride.
Waste Classification: Hazardous Halogenated Organic Waste
All waste containing 6-Bromopyridine-2-sulfonyl fluoride, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as Hazardous Halogenated Organic Waste .[3][14][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste containing 6-Bromopyridine-2-sulfonyl fluoride.
Caption: Decision tree for safe handling and disposal of 6-Bromopyridine-2-sulfonyl fluoride waste.
Step-by-Step Collection Procedure
-
Container Selection: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) or glass container with a secure, airtight cap).[11][18]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." List all chemical constituents, including "6-Bromopyridine-2-sulfonyl fluoride," and their approximate concentrations. Attach the label before adding any waste.[11]
-
Segregation (The Causality): This is the most critical step. Do NOT mix this waste stream with:
-
Non-halogenated organic waste: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic combustion byproducts like HBr and HF.[2][17] Mixing complicates this process, increases disposal costs, and violates regulatory requirements.[19]
-
Acids, Bases, or Strong Oxidizers: This compound is incompatible with these materials. Mixing can cause dangerous exothermic reactions or the release of toxic gases.[11][12]
-
Aqueous Waste: Keep organic and aqueous waste streams separate to facilitate proper treatment and disposal.[14]
-
-
Waste Transfer: Conduct all transfers of waste into the collection container inside a certified chemical fume hood to minimize inhalation exposure.[11]
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from direct sunlight, heat, or ignition sources.[11][12]
-
Final Disposal: When the container is full or the project is complete, follow your institution's protocol to contact the EHS department for collection and disposal by a licensed hazardous waste management company.[1][11]
Part 3: Decontamination of Equipment
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: This initial rinsate is contaminated and must be collected and added to your "Hazardous Halogenated Organic Waste" container.
-
Secondary Wash: After the initial solvent rinse, wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
By adhering to these rigorous protocols, you ensure the safe management of 6-Bromopyridine-2-sulfonyl fluoride from the bench to its final disposal, protecting yourself, your colleagues, and the environment.
References
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- New Jersey Department of Health. (2000). Hazard Summary: Sulfuryl Fluoride.
- BenchChem. (2025). Proper Disposal of Pyridine-2-Carboxylic Anhydride: A Step-by-Step Guide.
- Occupational Safety and Health Administration (OSHA). (n.d.). Sulfuryl Fluoride.
- CymitQuimica. (2024). Safety Data Sheet.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 5-Chloro-2-fluoropyridine-3-boronic acid.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- University of Wisconsin-La Crosse. (n.d.). Halogenated Waste.
- GOV.UK. (2024). Incident management: pyridine.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- NIOSH. (1989). 1988 OSHA PEL Project - Sulfuryl Fluoride.
- TCI EUROPE N.V. (2018). Safety Data Sheet: Pyridine-2-sulfonyl Fluoride.
- International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: Pyridine.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- MilliporeSigma. (2025). Safety Data Sheet: Aldrich 434280.
- NIOSH. (2014). International Chemical Safety Cards: Sulfuryl Fluoride.
- NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine.
- University of Hamburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-fluoropyridine.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical.
- Narayanam, J. M., & Stephenson, C. R. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
- Echemi. (n.d.). 6-Bromo-2-pyridinesulfonyl chloride SDS.
- d'Amico, L., et al. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts.
- Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Parchem. (n.d.). 6-Bromopyridine-2-sulfonyl fluoride (Cas 1934413-84-9).
- Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
- AK Scientific, Inc. (2024). Safety Data Sheet: 6-Fluoropyridine-2-sulfonamide.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- American Chemical Society. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry.
- RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. bucknell.edu [bucknell.edu]
- 15. uakron.edu [uakron.edu]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. nipissingu.ca [nipissingu.ca]
- 19. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
